Product packaging for 5-Chloro-N-cyclohexylpentanamide-d11(Cat. No.:CAS No. 1073608-18-0)

5-Chloro-N-cyclohexylpentanamide-d11

Cat. No.: B585331
CAS No.: 1073608-18-0
M. Wt: 228.80 g/mol
InChI Key: OBOBOCFRZMDIDG-BMWRUFNQSA-N
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Description

5-Chloro-N-cyclohexylpentanamide-d11, also known as this compound, is a useful research compound. Its molecular formula is C11H20ClNO and its molecular weight is 228.80 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20ClNO B585331 5-Chloro-N-cyclohexylpentanamide-d11 CAS No. 1073608-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBOCFRZMDIDG-BMWRUFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)CCCCCl)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727170
Record name 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073608-18-0
Record name 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of a key intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol (B1669032). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide, where eleven hydrogen atoms on the cyclohexyl ring have been replaced with deuterium (B1214612).[1] This deuteration is a critical tool in pharmaceutical research, primarily used to investigate the metabolic fate of drugs and to potentially enhance their pharmacokinetic profiles. The parent compound, 5-Chloro-N-cyclohexylpentanamide, is a crucial building block in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[2][3] The incorporation of deuterium can slow down the rate of metabolic processes that involve the breaking of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and improved therapeutic efficacy of the final drug product.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog.

PropertyThis compound5-Chloro-N-cyclohexylpentanamide
CAS Number 1073608-18-0[1]15865-18-6[5]
Molecular Formula C₁₁H₉D₁₁ClNO[6]C₁₁H₂₀ClNO[5]
Molecular Weight 228.80 g/mol [6]217.74 g/mol [7]
Appearance White to Off-White Solid[7]White to Off-White Solid[8]
Solubility Slightly soluble in Chloroform and Methanol[7]Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[9]
Storage 2-8°C, Hygroscopic[7][8]4°C, Hygroscopic[7]
SMILES [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(NC(=O)CCCCCl)C([2H])([2H])C1([2H])[2H][1]ClCCCCC(=O)NC1CCCCC1[5]
InChI InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D[1]InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)[5]

Experimental Protocols

The synthesis of 5-Chloro-N-cyclohexylpentanamide and its deuterated analog can be achieved through several routes. The following are detailed methodologies based on published literature.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

Method 1: From Cyclohexylamine (B46788) and 5-Chlorovaleryl Chloride

This method involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride.[2]

  • Reaction Setup: In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as methyltetrahydrofuran, followed by the addition of water and potassium carbonate.

  • Acylation: Cool the mixture to below 5°C. Slowly add 5-chlorovaleryl chloride dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Workup: Separate the organic layer. The aqueous layer is then extracted with methyltetrahydrofuran. The organic phases are combined and washed with dilute hydrochloric acid and then with water until neutral.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude product is recrystallized from petroleum ether to yield white crystals of 5-Chloro-N-cyclohexylpentanamide.

Method 2: From 5-Chlorovaleronitrile (B1664646) and Cyclohexanol (B46403)

This method utilizes a Ritter-type reaction where a nitrile reacts with an alcohol in the presence of a strong acid.[10]

  • Reaction Setup: In a reaction vessel, add concentrated sulfuric acid and cool it to 0-5°C.

  • Reaction: A pre-mixed solution of 5-chlorovaleronitrile and cyclohexanol is added dropwise to the cold sulfuric acid. The reaction temperature is gradually increased and maintained at 25-30°C for 2 hours.

  • Workup: The reaction mixture is then poured into crushed ice, and the resulting mixture is extracted with methyl isobutyl ketone (MIBK). The organic layers are combined, washed with a sodium bicarbonate solution until neutral, and then with brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is recrystallized from petroleum ether to yield 5-Chloro-N-cyclohexylpentanamide.

Synthesis of 5-Chloro-N-(cyclohexyl-d11)pentanamide

The synthesis of the deuterated analog follows a similar acylation procedure, using deuterated cyclohexylamine as a starting material.[11]

  • Reaction Setup: A solution of crude cyclohexylamine-d11 and triethylamine (B128534) in methylene (B1212753) chloride is prepared and cooled in an ice bath.

  • Acylation: 5-Chlorovaleryl chloride is added dropwise to the cooled solution.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched, and the product is extracted and purified using standard organic chemistry techniques to yield 5-Chloro-N-(cyclohexyl-d11)pentanamide.

Diagrams

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Cyclohexylamine-d11 Cyclohexylamine-d11 Acylation Acylation Cyclohexylamine-d11->Acylation 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride 5-Chlorovaleryl Chloride->Acylation Triethylamine Triethylamine Triethylamine->Acylation Base Methylene Chloride Methylene Chloride Methylene Chloride->Acylation Solvent Quenching Quenching Acylation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis workflow for this compound.

Signaling Pathway: Mechanism of Action of Cilostazol

This compound is a precursor to deuterated Cilostazol. Cilostazol is a phosphodiesterase III (PDE3) inhibitor.[3][4]

G Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase Adenylate Cyclase->cAMP AMP AMP cAMP->AMP Hydrolysis by PDE3 Increased cAMP Increased cAMP Vasodilation Vasodilation Increased cAMP->Vasodilation Inhibition of Platelet Aggregation Inhibition of Platelet Aggregation Increased cAMP->Inhibition of Platelet Aggregation

Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics, particularly in the development of new analogs of Cilostazol. Its synthesis is well-documented, and its application as a stable isotope-labeled internal standard or as a precursor to deuterated active pharmaceutical ingredients highlights its importance in modern drug development. This guide provides a foundational understanding of its properties, synthesis, and the biological context of its ultimate product, Cilostazol.

References

5-Chloro-N-cyclohexylpentanamide-d11 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide-d11

This guide provides a comprehensive overview of this compound, a deuterated stable isotope-labeled compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the molecule's chemical structure, properties, relevant synthetic procedures, and applications.

This compound is the deuterated form of 5-Chloro-N-cyclohexylpentanamide, where eleven hydrogen atoms on the cyclohexyl ring are replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical and metabolic studies.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product R1 Cyclohexylamine P1 Combine reactants and cool to <5°C R1->P1 R2 5-Chlorovaleryl Chloride P2 Add 5-Chlorovaleryl Chloride dropwise R2->P2 R3 K₂CO₃, H₂O, Methyltetrahydrofuran R3->P1 P1->P2 P3 React at room temperature for 2h P2->P3 P4 Workup: Phase separation, washing, extraction P3->P4 P5 Dry with Na₂SO₄ and concentrate P4->P5 P6 Crystallize from Petroleum Ether P5->P6 Product 5-Chloro-N-cyclohexylpentanamide P6->Product

physical and chemical properties of 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide-d11

This technical guide provides a comprehensive overview of the , a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Properties

This compound is a stable isotope-labeled compound useful in organic synthesis and as a reference standard in analytical studies.[1] The deuteration is typically on the cyclohexyl ring.[2] Below is a summary of its key physical and chemical properties. Data for the non-deuterated analog is also provided for comparison where specific data for the d11 variant is not available.

PropertyValue (d11 variant)Value (unlabeled)Reference
CAS Number 1073608-18-015865-18-6[2][3]
Molecular Formula C₁₁H₉D₁₁ClNOC₁₁H₂₀ClNO[3][4]
Molecular Weight 228.80 g/mol 217.74 g/mol [4][5]
IUPAC Name 5-chloro-N-(cyclohexyl-d11)pentanamide5-chloro-N-cyclohexylpentanamide[2][6]
Synonyms 5-Chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamideN-Cyclohexyl-5-chloropentanamide[2][7]
Density Not available1.04±0.1 g/cm³ (Predicted)[8]
Boiling Point Not available383.6±21.0 °C (Predicted)[8]
Flash Point Not available185.8°C[8]
pKa Not available15.98±0.20 (Predicted)[8]

Synthesis and Experimental Protocols

5-Chloro-N-cyclohexylpentanamide and its deuterated analogs are key intermediates in the synthesis of pharmacologically active compounds, notably Cilostazol (B1669032).[9] The general synthesis route involves the acylation of cyclohexylamine (B46788) or its deuterated counterpart with 5-chlorovaleryl chloride.

A common synthetic approach involves the reaction of cyclohexylamine with 5-chlorovaleryl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like methyltetrahydrofuran.[10] The product can then be purified by crystallization.[10]

Another patented method describes the synthesis of 5-chloro-N-cyclohexyl-valeramide by reacting 5-chloro-valeronitrile with cyclohexanol (B46403) in the presence of concentrated sulfuric acid.[11] This intermediate is then treated with phosphorus pentachloride.[11]

For the deuterated analog, a similar acylation reaction is employed using deuterated cyclohexylamine. A described synthesis of a d2-cyclohexyl analog involves reacting crude 4,4-d2-cyclohexylamine with 5-chlorovaleryl chloride in methylene (B1212753) chloride with triethylamine (B128534) at low temperatures.[12] This methodology can be adapted for the synthesis of the d11 variant by using cyclohexan-d11-ol (B119985) to produce the corresponding deuterated cyclohexylamine.[12]

Below is a generalized workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

G cluster_0 Synthesis of 5-Chloro-N-cyclohexylpentanamide A Cyclohexylamine C Acylation Reaction (Solvent: Methyltetrahydrofuran Base: Potassium Carbonate) A->C B 5-Chlorovaleryl Chloride B->C D 5-Chloro-N-cyclohexylpentanamide C->D E Purification (Crystallization) D->E F Pure 5-Chloro-N-cyclohexylpentanamide E->F

A generalized workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

Role in Drug Development

5-Chloro-N-cyclohexylpentanamide is a crucial intermediate in the synthesis of Cilostazol.[9] Cilostazol is a quinolinone derivative that functions as a selective inhibitor of phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This results in antiplatelet and vasodilatory effects.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves its conversion to a tetrazole compound, 5-(4-chlorobutyl)-1-cyclohexyl tetrazole, through a reaction with phosphorus pentachloride and an azide (B81097) source.[9][10] This tetrazole intermediate is then coupled with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone to yield Cilostazol.[9]

The use of the deuterated intermediate, this compound, allows for the production of deuterated Cilostazol. Deuterated drugs, or "heavy drugs," can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced side effects.

The following diagram illustrates the relationship of 5-Chloro-N-cyclohexylpentanamide to the final active pharmaceutical ingredient, Cilostazol.

G cluster_1 Role as an Intermediate in Cilostazol Synthesis A 5-Chloro-N-cyclohexylpentanamide(-d11) B Reaction with PCl5 and Azide A->B C 5-(4-chlorobutyl)-1-cyclohexyl tetrazole(-d11) B->C D Coupling with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone C->D E Cilostazol(-d11) D->E

The synthetic relationship between 5-Chloro-N-cyclohexylpentanamide and Cilostazol.

Safety Information

The non-deuterated compound, 5-chloro-N-cyclohexylpentanamide, is reported as not meeting GHS hazard criteria.[6] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[8] It is described as an irritating chemical that may cause skin and eye irritation upon contact.[8]

Conclusion

This compound is a valuable deuterated intermediate primarily used in the synthesis of deuterated Cilostazol. Its physical and chemical properties are essential for optimizing reaction conditions and for its use as an analytical standard. While specific experimental data for the d11 variant is limited, the properties of its non-deuterated analog and the established synthetic routes provide a solid foundation for its application in pharmaceutical research and development. The use of this deuterated intermediate opens avenues for the development of next-generation therapeutics with potentially enhanced pharmacokinetic profiles.

References

Technical Guide: 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of a known impurity of the pharmaceutical agent Cilostazol (B1669032). This document details the molecular weight, plausible synthetic pathways, and analytical considerations for this stable isotope-labeled compound. It is intended to serve as a valuable resource for researchers in pharmaceutical analysis, drug metabolism, and synthetic chemistry.

Introduction

5-Chloro-N-cyclohexylpentanamide is recognized as a process impurity in the synthesis of Cilostazol, a medication used to treat intermittent claudication[1][2][3]. The deuterated isotopologue, this compound, serves as a critical internal standard for its quantification in analytical methods, such as mass spectrometry-based assays. The incorporation of eleven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate measurement of the non-deuterated analyte in various matrices.

Chemical Properties and Molecular Weight

A clear understanding of the molecular properties of both the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide is fundamental for its application in research and quality control.

Property5-Chloro-N-cyclohexylpentanamideThis compound
Molecular Formula C₁₁H₂₀ClNOC₁₁H₉D₁₁ClNO
Molecular Weight 217.74 g/mol [4]228.80 g/mol [5]
Monoisotopic Mass 217.1233 u[6]228.1924 u
CAS Number 15865-18-6[4]1073608-18-0[7]
Synonyms N-Cyclohexyl-5-chlorovaleramideN-(Cyclohexyl-d11)-5-chloropentanamide

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the preparation of the non-deuterated compound and general deuteration techniques. The key to the synthesis of the d11 analog is the use of cyclohexylamine-d11 as a starting material.

Proposed Synthesis of Cyclohexylamine-d11

The synthesis of cyclohexylamine-d11 can be achieved through the complete deuteration of aniline (B41778) followed by reduction, or by direct deuteration of cyclohexanol (B46403) followed by amination. A common method for the synthesis of cyclohexylamine (B46788) is the hydrogenation of aniline[8][9]. To produce the d11 analog, deuterated aniline would be used.

Proposed Synthesis of this compound

The final step in the synthesis would involve the acylation of cyclohexylamine-d11 with 5-chlorovaleryl chloride. This is a standard amide bond formation reaction.

Reaction:

A patent for the synthesis of Cilostazol describes a similar reaction for the non-deuterated compound, where cyclohexylamine is reacted with 5-chlorovaleryl chloride in the presence of a base like potassium carbonate in a suitable solvent such as methyltetrahydrofuran[10].

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis of Cyclohexylamine-d11 cluster_1 Synthesis of this compound cluster_2 Purification and Analysis start Aniline or Cyclohexanol deuteration Deuteration (e.g., H/D exchange or using D2 gas) start->deuteration reduction_amination Reduction (for aniline-d11) or Amination (for cyclohexanol-d11) deuteration->reduction_amination cyclohexylamine_d11 Cyclohexylamine-d11 reduction_amination->cyclohexylamine_d11 reagent1 Cyclohexylamine-d11 reaction Acylation Reaction reagent1->reaction reagent2 5-Chlorovaleryl chloride reagent2->reaction crude_product Crude this compound reaction->crude_product purification Purification (e.g., Chromatography) crude_product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis final_product Pure this compound analysis->final_product

A plausible workflow for the synthesis of this compound.

Analytical Characterization

As a stable isotope-labeled internal standard, the purity and isotopic enrichment of this compound are of paramount importance. While specific spectra for the d11 compound are not publicly available, the following analytical techniques would be essential for its characterization.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural verification and determination of deuterium incorporation.¹H NMR would show a significant reduction or absence of signals corresponding to the cyclohexyl protons. ¹³C NMR would show characteristic signals for the pentanamide (B147674) chain. ²H NMR would confirm the presence and locations of deuterium.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment.The mass spectrum would show a molecular ion peak corresponding to the deuterated molecular weight (228.80 g/mol ). The isotopic distribution would indicate the level of deuterium incorporation.
High-Performance Liquid Chromatography (HPLC) Determination of chemical purity.A single major peak would indicate high purity. The retention time would be very similar to the non-deuterated analog.

A certificate of analysis for the non-deuterated 5-Chloro-N-cyclohexylpentanamide indicates that its purity is typically determined by HPLC, and its structure is confirmed by NMR and MS.

Application in Research and Drug Development

The primary application of this compound is as an internal standard in bioanalytical and pharmaceutical quality control assays for Cilostazol and its impurities[1][2]. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative data.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that 5-Chloro-N-cyclohexylpentanamide or its deuterated analog has any specific biological activity or is involved in any signaling pathways. Its significance lies in its structural relationship to Cilostazol as a process-related impurity.

The following diagram illustrates the relationship of 5-Chloro-N-cyclohexylpentanamide as an impurity to the active pharmaceutical ingredient, Cilostazol.

G Cilostazol Cilostazol (API) Impurity 5-Chloro-N-cyclohexylpentanamide (Impurity) Cilostazol->Impurity is a process impurity in the synthesis of Deuterated_Standard This compound (Internal Standard) Impurity->Deuterated_Standard is quantified using

Relationship between Cilostazol, its impurity, and the deuterated standard.

Conclusion

This compound is a specialized chemical compound essential for the accurate quantification of its non-deuterated counterpart, a known impurity in the drug Cilostazol. While detailed synthetic and analytical data are proprietary, this guide provides a robust framework for understanding its properties, plausible synthesis, and critical role in pharmaceutical analysis. Further research into the potential biological effects of this impurity, although currently not indicated, could be a future area of investigation.

References

Synthesis of 5-Chloro-N-cyclohexylpentanamide-d11: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated analog of an important organic synthesis intermediate. This document outlines the primary synthetic methodologies, presents relevant data in a structured format, and includes detailed experimental protocols adapted from established procedures for similar non-deuterated compounds.

Core Synthesis Strategy

The synthesis of this compound is most effectively achieved through the acylation of a deuterated cyclohexylamine (B46788) with 5-chlorovaleryl chloride. This method is a straightforward and well-documented approach for the formation of amides. An alternative, though less direct, route involves the reaction of 5-chlorovaleronitrile (B1664646) with deuterated cyclohexanol.

The primary challenge in the synthesis of the target molecule is the procurement of the deuterated starting material, specifically cyclohexylamine-d11 or cyclohexanol-d11. These isotopically labeled compounds are specialized reagents and their availability should be confirmed with chemical suppliers.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound are not extensively reported in publicly available literature, the following table summarizes representative data for the analogous non-deuterated synthesis, which can serve as a benchmark for expected outcomes.

ParameterValueMethodReference
Yield 88.7%Acylation of cyclohexylamine with 5-chlorovaleryl chloride[1]
Molecular Formula C11H9D11ClNON/A[2]
Molecular Weight 228.80 g/mol N/A[2]
CAS Number 1073608-18-0N/A[3][4]
Appearance Colorless to yellowish liquid or white crystalPhysical Observation[1][5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 5-Chloro-N-cyclohexylpentanamide. To synthesize the d11 analog, cyclohexylamine should be replaced with cyclohexylamine-d11 .

Method 1: Acylation of Cyclohexylamine-d11 with 5-Chlorovaleryl Chloride

This is the most direct and widely used method.

Materials:

  • Cyclohexylamine-d11

  • 5-Chlorovaleryl Chloride

  • Methyltetrahydrofuran (or another suitable aprotic solvent like Dichloromethane)

  • Potassium Carbonate (or an organic base like Triethylamine)

  • 0.1 mol/L Hydrochloric Acid

  • Water

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

Procedure:

  • In a reaction flask, dissolve cyclohexylamine-d11 (1.0 eq) in methyltetrahydrofuran. Add water and potassium carbonate (1.1 eq).

  • Cool the stirred mixture to below 5°C in an ice bath.

  • Slowly add 5-chlorovaleryl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Separate the organic layer. Wash the organic layer successively with 0.1 mol/L hydrochloric acid and then with water until neutral.

  • Extract the aqueous layers twice with methyltetrahydrofuran.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a crude oil.

  • Add petroleum ether to the crude product and stir at room temperature to induce crystallization.

  • Filter the resulting white crystals and dry to obtain this compound.

Method 2: From 5-Chlorovaleronitrile and Cyclohexanol-d11

This method provides an alternative route to the target compound.

Materials:

  • 5-Chlorovaleronitrile

  • Cyclohexanol-d11

  • Concentrated Sulfuric Acid

  • Ice

  • Methyl isobutyl ketone (MIBK) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Petroleum Ether (60-90°C)

Procedure:

  • In a reaction flask, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.

  • Prepare a mixed solution of 5-chlorovaleronitrile (1.0 eq) and cyclohexanol-d11 (1.0-1.5 eq).

  • Add the mixed solution dropwise to the cold concentrated sulfuric acid, maintaining the temperature between 0-5°C.

  • After the addition, allow the reaction mixture to stir for 30 minutes at this temperature.

  • Gradually raise the temperature by 5°C every 30 minutes until it reaches 25-30°C.

  • Maintain the reaction at this temperature for 2 hours, monitoring the consumption of 5-chlorovaleronitrile by a suitable method (e.g., GC).

  • Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with methyl isobutyl ketone (3 times).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.

  • Wash the organic phase with a saturated sodium chloride solution.

  • Dry the organic layer and concentrate under reduced pressure to obtain a light-yellow solid.

  • Recrystallize the crude product from petroleum ether (60-90°C) to yield the pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Cyclohexylamine-d11 R A->R Acylation B 5-Chlorovaleryl Chloride B->R C Aprotic Solvent (e.g., Methyltetrahydrofuran) C->R D Base (e.g., K2CO3 or Et3N) D->R E 0-5°C to Room Temp E->R F This compound R->F

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 5-Chloro-N-(cyclohexyl-d11)pentanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 5-Chloro-N-(cyclohexyl-d11)pentanamide, a deuterated isotopologue of 5-Chloro-N-cyclohexylpentanamide. The non-deuterated form is a known intermediate in the synthesis of the pharmaceutical agent Cilostazol and is also monitored as a process-related impurity.[1][2] The deuterated version serves as an internal standard for pharmacokinetic studies and as a reference material in analytical methods for quantifying Cilostazol and its impurities. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary application in pharmaceutical analysis.

Chemical Identity and Properties

The IUPAC name for this compound is 5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide .[3] It is a stable isotope-labeled version of 5-Chloro-N-cyclohexylpentanamide.

Physicochemical Data

The following table summarizes the key physicochemical properties of both the deuterated and non-deuterated forms of the compound for easy comparison.

Property5-Chloro-N-(cyclohexyl-d11)pentanamide5-Chloro-N-cyclohexylpentanamide
CAS Number 1073608-18-0[3]15865-18-6[4]
Molecular Formula C₁₁H₉D₁₁ClNO[5]C₁₁H₂₀ClNO[4]
Molecular Weight 228.80 g/mol [5]217.73 g/mol [1]
Accurate Mass 228.1924 Da[3]217.1233420 Da[1]
Appearance White to Off-White Solid (presumed)White to Off-White Solid[6]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; slightly soluble in water (presumed).[7]Soluble in organic solvents such as ethanol and ether; slightly soluble in water.[7]

Synthesis and Application Workflow

The primary role of 5-Chloro-N-(cyclohexyl-d11)pentanamide is as a synthetic intermediate and an analytical standard. The following diagram illustrates its synthesis and subsequent use in the synthesis of Cilostazol-d11.

G cluster_synthesis Synthesis of 5-Chloro-N-(cyclohexyl-d11)pentanamide cluster_application Application in Cilostazol-d11 Synthesis A Cyclohexylamine-d11 C Acylation Reaction A->C B 5-Chlorovaleryl chloride B->C D 5-Chloro-N-(cyclohexyl-d11)pentanamide C->D E 5-Chloro-N-(cyclohexyl-d11)pentanamide G Cyclization Reaction E->G F Phosphorus pentachloride, Azidotrimethylsilane F->G H 5-(4-chlorobutyl)-1-(cyclohexyl-d11)tetrazole G->H J Condensation Reaction H->J I 6-hydroxy-3,4-dihydro-2(1H)-quinolinone I->J K Cilostazol-d11 J->K

Synthesis and application of the target compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 5-Chloro-N-cyclohexylpentanamide. The synthesis of the deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, would follow the same procedure, substituting cyclohexylamine (B46788) with cyclohexylamine-d11.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

This protocol is adapted from established synthetic methods.[2][8]

Materials:

Procedure:

  • A solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) is prepared and cooled to 0°C in an ice bath.[2]

  • A separate solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of dimethylaminopyridine (0.02 g) in dichloromethane (300 ml) is prepared.[2]

  • The cyclohexylamine solution is added dropwise to the stirred 5-chlorovaleryl chloride solution at 0°C.[2]

  • The resulting mixture is stirred for 2 hours at 0°C, followed by an additional 16 hours at room temperature.[2]

  • The reaction mixture is then diluted with dichloromethane (400 ml).[2]

  • The organic layer is washed sequentially with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).[2]

  • The washed organic layer is dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure to yield the crude product.[2]

  • The crude product is recrystallized from an ethyl acetate-hexane mixture to afford pure 5-Chloro-N-cyclohexylpentanamide as a colorless crystalline solid.[2]

Application in Drug Development

5-Chloro-N-cyclohexylpentanamide is a key intermediate in the synthesis of Cilostazol, a medication used to treat intermittent claudication.[6] The deuterated analogue, 5-Chloro-N-(cyclohexyl-d11)pentanamide, is crucial for the synthesis of Cilostazol-d11, which is used as an internal standard in pharmacokinetic and metabolic studies of Cilostazol. The use of stable isotope-labeled internal standards is a gold standard in bioanalytical method development, providing high accuracy and precision in the quantification of the drug and its metabolites in biological matrices.

The synthesis of Cilostazol from 5-Chloro-N-cyclohexylpentanamide involves a cyclization reaction to form the tetrazole ring, followed by a condensation reaction with 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Logical Relationship Diagram

The following diagram illustrates the logical flow from starting materials to the final deuterated pharmaceutical agent, highlighting the position of 5-Chloro-N-(cyclohexyl-d11)pentanamide in this pathway.

G Start1 Cyclohexylamine-d11 Intermediate1 5-Chloro-N-(cyclohexyl-d11)pentanamide Start1->Intermediate1 Acylation Start2 5-Chlorovaleryl chloride Start2->Intermediate1 Intermediate2 5-(4-chlorobutyl)-1-(cyclohexyl-d11)tetrazole Intermediate1->Intermediate2 Cyclization FinalProduct Cilostazol-d11 Intermediate2->FinalProduct Condensation Start3 6-hydroxy-3,4-dihydro- 2(1H)-quinolinone Start3->FinalProduct

Synthetic pathway to Cilostazol-d11.

References

An In-depth Technical Guide to 5-Chloro-N-cyclohexylpentanamide (CAS 15865-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N-cyclohexylpentanamide is a chemical compound with the molecular formula C₁₁H₂₀ClNO. It is characterized by a five-carbon pentanamide (B147674) backbone with a chlorine atom at the 5-position and a cyclohexyl group attached to the amide nitrogen. This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, which is a crucial component in the production of the antiplatelet agent Cilostazol.[1][2] While not intended for direct therapeutic use, its purity and characterization are critical for the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-N-cyclohexylpentanamide is presented in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

PropertyValueSource(s)
CAS Number 15865-18-6[3]
Molecular Formula C₁₁H₂₀ClNO[3][4]
Molecular Weight 217.74 g/mol [3]
Appearance White to off-white solid
Melting Point 70-71 °C[2]
Boiling Point (Predicted) 383.6 ± 21.0 °C[4]
Density (Predicted) 1.04 ± 0.1 g/cm³[4]
Solubility Slightly soluble in chloroform (B151607) and methanol
pKa (Predicted) 15.98 ± 0.20[4]

Synthesis and Manufacturing

Two primary synthetic routes for 5-Chloro-N-cyclohexylpentanamide have been documented. The selection of a particular method may depend on the availability of starting materials, desired scale, and purity requirements.

Experimental Protocols

Method 1: From 5-Chlorovaleryl Chloride and Cyclohexylamine (B46788)

This method involves the acylation of cyclohexylamine with 5-chlorovaleryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Materials: 5-chlorovaleryl chloride, cyclohexylamine, triethylamine (B128534), dimethylaminopyridine (DMAP), dichloromethane (B109758), water, saturated aqueous sodium hydrogen carbonate, saturated aqueous ammonium (B1175870) chloride, brine, anhydrous sodium sulfate, ethyl acetate, hexane.

  • Procedure:

    • A solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) is cooled to 0°C with stirring.

    • A solution containing cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of dimethylaminopyridine (0.02 g) in dichloromethane (300 ml) is added dropwise to the cooled solution.

    • The resulting mixture is stirred for 2 hours at 0°C, followed by an additional 16 hours at room temperature.

    • The reaction mixture is diluted with dichloromethane (400 ml) and washed successively with water (3 x 200 ml), saturated aqueous sodium hydrogen carbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product is recrystallized from an ethyl acetate-hexane mixture to afford N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid.[2]

Method 2: From 5-Chlorovaleronitrile (B1664646) and Cyclohexanol (B46403)

This alternative synthesis route utilizes a Ritter-type reaction where a nitrile is reacted with an alcohol in the presence of a strong acid catalyst.

  • Materials: 5-chlorovaleronitrile, cyclohexanol, concentrated sulfuric acid, ice, methyl isobutyl ketone (MIBK), sodium bicarbonate aqueous solution, saturated saline solution, petroleum ether (60-90 °C).

  • Procedure:

    • Concentrated sulfuric acid (400 g) is added to a 1L reaction vessel and cooled to 0-5 °C using an ice-salt bath.

    • A mixed solution of 5-chlorovaleronitrile (58.75 g) and cyclohexanol (100 g) is added dropwise to the cooled sulfuric acid.

    • The temperature is maintained for 30 minutes, then gradually increased by 5 °C every 30 minutes until it reaches 25-30 °C.

    • The reaction is incubated for 2 hours, with completion monitored by gas chromatography (GC) until the peak area of 5-chlorovaleronitrile is less than 1%.

    • The reaction mixture is poured into 1000 g of crushed ice and extracted with methyl isobutyl ketone (200 ml). The aqueous layer is further extracted with MIBK (3 x 200 ml).

    • The combined organic phases are washed with sodium bicarbonate aqueous solution until neutral, followed by a wash with saturated saline solution.

    • The organic solvent is concentrated after drying to yield a light-yellow solid.

    • The crude product is recrystallized from 400 ml of petroleum ether (60-90 °C) to obtain 97 g of white solid 5-chloro-N-cyclohexyl valeramide.[5]

Role in Organic Synthesis

The primary application of 5-Chloro-N-cyclohexylpentanamide is as a synthetic intermediate. Its chemical structure, featuring a reactive chloroalkane and an amide, makes it a versatile building block for more complex molecules.

Synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole

5-Chloro-N-cyclohexylpentanamide is a direct precursor to N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole, an important intermediate in the synthesis of Cilostazol.[1][2] The synthesis involves the conversion of the amide group into a tetrazole ring.

Visualizations

Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic methods for 5-Chloro-N-cyclohexylpentanamide.

G cluster_0 Method 1: Acylation 5-Chlorovaleryl\nchloride 5-Chlorovaleryl chloride Acylation Acylation 5-Chlorovaleryl\nchloride->Acylation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Acylation 5-Chloro-N-cyclohexylpentanamide_1 5-Chloro-N-cyclohexylpentanamide Acylation->5-Chloro-N-cyclohexylpentanamide_1 G cluster_1 Method 2: Ritter-type Reaction 5-Chlorovaleronitrile 5-Chlorovaleronitrile Ritter Reaction Ritter Reaction 5-Chlorovaleronitrile->Ritter Reaction Cyclohexanol Cyclohexanol Cyclohexanol->Ritter Reaction 5-Chloro-N-cyclohexylpentanamide_2 5-Chloro-N-cyclohexylpentanamide Ritter Reaction->5-Chloro-N-cyclohexylpentanamide_2 G Reactants Starting Materials (e.g., 5-Chlorovaleronitrile, Cyclohexanol) Intermediate 5-Chloro-N-cyclohexylpentanamide Reactants->Intermediate Synthesis Product N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole Intermediate->Product Cyclization Final_Product Cilostazol Product->Final_Product Further Reaction

References

A Technical Guide to Deuterated vs. Non-Deuterated 5-Chloro-N-cyclohexylpentanamide: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development, the strategic modification of molecules to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. One such strategy that has gained significant traction is the selective replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This substitution can profoundly influence a molecule's metabolic fate, often leading to improved metabolic stability, reduced toxicity, and an extended half-life. This technical guide provides an in-depth comparison of 5-Chloro-N-cyclohexylpentanamide and its deuterated analogues, key intermediates in the synthesis of the antiplatelet and vasodilatory agent cilostazol.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, and a theoretical comparison of the physicochemical and pharmacokinetic properties of these compounds. While direct comparative experimental data for the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide are not extensively available in the public domain, this guide synthesizes information from patent literature and general scientific principles to provide a valuable resource for those engaged in the design and development of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The introduction of deuterium into a molecule results in a slight increase in its molecular weight. While this change is minimal, it can have subtle effects on various physicochemical properties. The following table summarizes the available data for the non-deuterated 5-Chloro-N-cyclohexylpentanamide and provides a theoretical projection for its deuterated counterpart.

Property5-Chloro-N-cyclohexylpentanamideDeuterated 5-Chloro-N-cyclohexylpentanamide (d11)
Molecular Formula C11H20ClNO[1][2]C11H9D11ClNO[3][4]
Molecular Weight 217.73 g/mol [2]~228.80 g/mol [4]
Boiling Point 383.6 ± 21.0 °C (Predicted)[1]Expected to be slightly higher
Density 1.04 ± 0.1 g/cm³ (Predicted)[1]Expected to be slightly higher
pKa 15.98 ± 0.20 (Predicted)[1]Expected to be similar
LogP 2.6[2]Expected to be similar
Solubility Soluble in organic solvents like ethanol (B145695) and ether; slightly soluble in water.[1]Expected to have similar solubility profile

Note: The data for the deuterated compound are theoretical estimations based on the known effects of deuteration and have not been experimentally verified in publicly available literature.

The Kinetic Isotope Effect: Impact on Pharmacokinetics

The primary rationale for deuterating drug candidates lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position. This can lead to significant alterations in the pharmacokinetic profile of a drug.

The table below outlines the generally expected effects of deuteration on key pharmacokinetic parameters.

ParameterExpected Effect of DeuterationRationale
Metabolic Stability IncreasedSlower rate of metabolism due to the kinetic isotope effect, particularly for metabolic pathways involving C-H bond cleavage.[5][6][7]
Half-life (t½) IncreasedReduced rate of clearance leads to a longer circulation time in the body.[5][6]
Area Under the Curve (AUC) IncreasedSlower metabolism and clearance result in greater overall drug exposure.[8]
Clearance (CL) DecreasedThe rate at which the drug is removed from the body is reduced.
Maximum Concentration (Cmax) VariableMay increase due to slower initial metabolism, or decrease depending on absorption and distribution kinetics.[8]
Formation of Metabolites Decreased or AlteredThe rate of formation of metabolites resulting from C-H bond cleavage will be reduced. This can also lead to "metabolic switching," where alternative metabolic pathways become more prominent.[9]

Experimental Protocols: Synthesis of Deuterated and Non-Deuterated 5-Chloro-N-cyclohexylpentanamide

The following sections provide detailed synthetic protocols for both the non-deuterated and a deuterated version of 5-Chloro-N-cyclohexylpentanamide, as described in the patent literature.

Synthesis of Non-Deuterated 5-Chloro-N-cyclohexylpentanamide

A common method for the synthesis of 5-Chloro-N-cyclohexylpentanamide involves the acylation of cyclohexylamine (B46788) with 5-chlorovaleryl chloride.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve cyclohexylamine in a suitable solvent such as methyltetrahydrofuran. Add an aqueous solution of a base, for example, potassium carbonate.

  • Acylation: Cool the mixture to below 5°C. Slowly add 5-chlorovaleryl chloride dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours.

  • Workup: Separate the organic and aqueous layers. The aqueous layer can be extracted further with the solvent to maximize yield. The combined organic phases are then washed with a dilute acid solution (e.g., 0.1 M HCl) and then with water until neutral.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent like petroleum ether to yield 5-Chloro-N-cyclohexylpentanamide as a white crystalline solid.

Synthesis of Deuterated 5-Chloro-N-cyclohexylpentanamide (5-chloro-N-(4,4-d-cyclohexyl)pentanamide)

The synthesis of the deuterated analogue follows a similar acylation procedure, utilizing a deuterated starting material.

Protocol:

  • Reaction Setup: In a reaction vessel, prepare a solution of crude 4,4-d-cyclohexylamine and triethylamine (B128534) in a solvent such as methylene (B1212753) chloride.

  • Acylation: Cool the solution in an ice bath. Add 5-chlorovaleroyl chloride dropwise to the cooled and stirred solution.

  • Reaction and Isolation: The reaction mixture is then subjected to appropriate workup and purification procedures to isolate the desired product, 5-chloro-N-(4,4-d-cyclohexyl)pentanamide.

Visualizing Synthetic and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the synthetic pathways and the relevant biological context of these compounds.

G cluster_non_deuterated Non-Deuterated Synthesis cluster_deuterated Deuterated Synthesis Cyclohexylamine Cyclohexylamine Acylation Acylation Cyclohexylamine->Acylation 5-Chlorovaleryl_chloride 5-Chlorovaleryl_chloride 5-Chlorovaleryl_chloride->Acylation 5-Chloro-N-cyclohexylpentanamide 5-Chloro-N-cyclohexylpentanamide Acylation->5-Chloro-N-cyclohexylpentanamide 4,4-d-Cyclohexylamine 4,4-d-Cyclohexylamine Acylation_d Acylation 4,4-d-Cyclohexylamine->Acylation_d 5-Chlorovaleryl_chloride_d 5-Chlorovaleryl chloride 5-Chlorovaleryl_chloride_d->Acylation_d Deuterated_Product 5-chloro-N-(4,4-d-cyclohexyl)pentanamide Acylation_d->Deuterated_Product

Caption: Synthetic pathways for non-deuterated and deuterated 5-Chloro-N-cyclohexylpentanamide.

G Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP_increase Increased cAMP Cilostazol->cAMP_increase cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes Platelet_Aggregation Platelet Aggregation Inhibition cAMP_increase->Platelet_Aggregation Vasodilation Vasodilation cAMP_increase->Vasodilation

Caption: Mechanism of action of Cilostazol, the therapeutic agent derived from these intermediates.[10][11][12]

Conclusion

The strategic use of deuterium in drug design represents a promising avenue for optimizing the pharmacokinetic properties of therapeutic agents. While 5-Chloro-N-cyclohexylpentanamide is primarily a synthetic intermediate, understanding the potential impact of deuteration on its characteristics provides valuable insights for the development of its downstream active pharmaceutical ingredient, cilostazol, and other structurally related molecules.

The synthesis of both deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide is achievable through established chemical methodologies. The key difference lies in the use of a deuterated starting material for the synthesis of the deuterated analogue. Based on the principles of the kinetic isotope effect, it is reasonable to predict that deuteration of 5-Chloro-N-cyclohexylpentanamide would lead to increased metabolic stability and a longer in vivo half-life of any subsequent drug molecule where this deuterated moiety remains intact and is a site of metabolism.

For researchers and drug development professionals, the information presented in this guide underscores the importance of considering deuteration as a viable strategy for enhancing the therapeutic potential of new chemical entities. Further experimental studies directly comparing the physicochemical and pharmacokinetic profiles of deuterated and non-deuterated 5-Chloro-N-cyclohexylpentanamide would be invaluable in quantifying the precise benefits of this isotopic substitution.

References

5-Chloro-N-cyclohexylpentanamide-d11 literature review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-N-cyclohexylpentanamide-d11 is the deuterated form of 5-Chloro-N-cyclohexylpentanamide, a key intermediate in the synthesis of various organic molecules.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based assays. Its chemical properties are nearly identical to the non-deuterated analog, but its increased mass allows for clear differentiation in mass spectrometric analysis. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and its application as an internal standard in analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of 5-Chloro-N-cyclohexylpentanamide are presented below.

PropertyThis compound5-Chloro-N-cyclohexylpentanamide
CAS Number 1073608-18-0[2][3]15865-18-6[2][4]
Molecular Formula C₁₁H₉D₁₁ClNO[3]C₁₁H₂₀ClNO[4]
Molecular Weight 228.80 g/mol [3]217.73 g/mol [4]
Appearance White to Off-White SolidWhite to Off-White Solid
Solubility Slightly soluble in Chloroform and MethanolSoluble in ethanol (B145695) and ether, slightly soluble in water.

Synthesis

General Synthetic Workflow

General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product r1 Cyclohexylamine-d11 c1 Acylation Reaction r1->c1 r2 5-Chlorovaleryl Chloride r2->c1 p1 This compound c1->p1 Yields c2 Solvent (e.g., Methyltetrahydrofuran) c2->c1 c3 Base (e.g., Potassium Carbonate) c3->c1

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 5-Chloro-N-cyclohexylpentanamide

The following protocol is adapted from the synthesis of the non-deuterated compound and can be modified for the deuterated analog by substituting cyclohexylamine (B46788) with cyclohexylamine-d11.

  • Reaction Setup: In a reaction vessel, dissolve cyclohexylamine (or cyclohexylamine-d11) in a suitable solvent such as methyltetrahydrofuran. Add an aqueous solution of a base, for example, potassium carbonate.

  • Cooling: Cool the stirred mixture to a temperature below 5°C using an ice bath.

  • Addition of Acylating Agent: Slowly add 5-chlorovaleryl chloride to the cooled mixture dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours.

  • Workup: Separate the organic layer. The aqueous layer can be extracted again with the solvent to maximize yield. Wash the combined organic layers with a dilute acid (e.g., 0.1 M HCl) and then with water until neutral.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield the final product.

Application as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Experimental Workflow: Bioanalytical Quantification

Workflow for Bioanalytical Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sp1 Biological Matrix (Plasma, Urine, etc.) sp2 Spike with this compound (Internal Standard) sp1->sp2 sp3 Protein Precipitation / Liquid-Liquid Extraction sp2->sp3 sp4 Evaporation and Reconstitution sp3->sp4 a1 LC-MS/MS Analysis sp4->a1 a2 Data Acquisition (MRM Mode) a1->a2 dp1 Peak Integration a2->dp1 dp2 Calculate Analyte/IS Peak Area Ratio dp1->dp2 dp3 Quantification using Calibration Curve dp2->dp3

Caption: A typical workflow for the quantification of an analyte using a deuterated internal standard.

Detailed Protocol: Quantification in a Biological Matrix
  • Preparation of Standards and Quality Controls: Prepare a stock solution of the non-deuterated analyte and the deuterated internal standard (this compound) in a suitable organic solvent. From the analyte stock solution, prepare a series of calibration standards and quality control samples by spiking the appropriate amounts into the biological matrix of interest (e.g., plasma).

  • Sample Preparation:

    • To a known volume of the biological sample (calibration standard, quality control, or unknown sample), add a fixed amount of the this compound internal standard solution.

    • Perform a sample cleanup procedure, such as protein precipitation with a solvent like acetonitrile (B52724) or a liquid-liquid extraction, to remove interfering substances.

    • Isolate the organic layer and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from other components in the sample.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard provides a high degree of accuracy and precision in quantitative assays. While detailed experimental data for this specific deuterated compound is not widely published, the provided protocols for its synthesis and application are based on well-established chemical and analytical principles. These can serve as a strong foundation for the development of specific and validated analytical methods.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-N-cyclohexylpentanamide-d11 as an Internal Standard in the Bioanalysis of Cilostazol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), the accurate and precise quantification of drug candidates and their metabolites in biological matrices is critical for regulatory submissions and the overall success of a drug development program. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity, selectivity, and speed. A cornerstone of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the most effective choice due to their near-identical physicochemical properties to the analyte of interest.

This document provides detailed application notes and protocols for the use of 5-Chloro-N-cyclohexylpentanamide-d11 as a precursor for the synthesis of a deuterated internal standard, cilostazol-d11 (B563047). This internal standard is employed in a validated UPLC-MS/MS method for the simultaneous determination of cilostazol (B1669032) and its active metabolite, 3,4-dehydro cilostazol, in human plasma. Cilostazol is a medication used to treat the symptoms of intermittent claudication. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the development and validation of similar bioanalytical assays.

Principle of the Method

The fundamental principle of this bioanalytical method is the use of a stable isotope-labeled internal standard, cilostazol-d11, to accurately quantify cilostazol and its metabolite in a complex biological matrix like human plasma. 5-Chloro-N-cyclohexylpentanamide is a known key intermediate in the synthesis of cilostazol.[1] Therefore, its deuterated analog, this compound, serves as a crucial precursor for the synthesis of the deuterated internal standard, cilostazol-d11.

By adding a known amount of cilostazol-d11 to the plasma samples at the beginning of the sample preparation process, any loss of the analyte during extraction, or variations in instrument response, will be mirrored by the internal standard. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, leading to highly accurate and precise results. The sample preparation involves solid-phase extraction (SPE) to isolate the analytes from plasma components, followed by analysis using Ultra-Performance Liquid Chromatography (UPLC) for rapid separation and tandem mass spectrometry (MS/MS) for sensitive and selective detection.

Application: Quantification of Cilostazol and 3,4-dehydro cilostazol in Human Plasma

A validated UPLC-MS/MS method has been established for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol, in human plasma using their deuterated analogs as internal standards.[2][3] This method is suitable for pharmacokinetic and bioequivalence studies.

Experimental Protocols
  • Stock Solutions: Prepare individual stock solutions of cilostazol, 3,4-dehydro cilostazol, and the internal standard (cilostazol-d11, synthesized from this compound) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 100 ng/mL in the same diluent.

The following workflow outlines the solid-phase extraction procedure for plasma samples.

SPE_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL of Internal Standard (Cilostazol-d11, 100 ng/mL) start->add_is vortex1 Vortex Mix (30 s) add_is->vortex1 add_buffer Add 100 µL of 2% Formic Acid vortex1->add_buffer vortex2 Vortex Mix (30 s) add_buffer->vortex2 spe_cartridge Load onto a pre-conditioned SPE cartridge (e.g., LiChroSep DVB-HL) vortex2->spe_cartridge wash1 Wash with 1 mL of 10% Methanol spe_cartridge->wash1 wash2 Wash with 1 mL of Water wash1->wash2 elute Elute with 1 mL of Methanol wash2->elute evaporate Evaporate to dryness under Nitrogen at 40°C elute->evaporate reconstitute Reconstitute with 200 µL of Mobile Phase (Acetonitrile:2.0 mM Ammonium Acetate, 80:20 v/v) evaporate->reconstitute analyze Inject into UPLC-MS/MS System reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Plasma Sample Preparation.

The following diagram illustrates the analytical workflow from sample injection to data acquisition.

UPLC_MSMS_Workflow autosampler Autosampler Injection (5 µL) uplc UPLC Separation (e.g., Acquity UPLC BEH C18, 1.7 µm) autosampler->uplc msms Tandem Mass Spectrometry (ESI+, MRM mode) uplc->msms mobile_phase Mobile Phase: Acetonitrile: 2.0 mM Ammonium Acetate (80:20, v/v) Flow Rate: 0.3 mL/min mobile_phase->uplc data_acquisition Data Acquisition and Processing msms->data_acquisition

Caption: UPLC-MS/MS Analytical Workflow.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase: Acetonitrile and 2.0 mM Ammonium Acetate (80:20, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cilostazol: m/z 370.3 → 288.3

    • 3,4-dehydro cilostazol: m/z 368.2 → 286.3

    • Cilostazol-d11 (IS): m/z 381.2 → 288.3

Data Presentation

The performance of the bioanalytical method using cilostazol-d11 as the internal standard is summarized in the following tables. The data is adapted from the study by Bhatt et al. (2015).[3]

Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Curve Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Cilostazol0.5 - 10000.5> 0.99
3,4-dehydro cilostazol0.5 - 5000.5> 0.99

Table 2: Intra-day and Inter-day Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Cilostazol LLOQ0.51.88101.71.52100.8
Low1.51.2599.51.1899.1
Medium4000.9398.81.0599.4
High8001.1599.21.3699.7
3,4-dehydro cilostazol LLOQ0.52.79102.72.51101.5
Low1.51.6398.01.4598.7
Medium2000.9199.31.1299.8
High4001.2898.91.3999.4

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
Cilostazol Low95.41.026
Medium96.61.014
High96.21.007
3,4-dehydro cilostazol Low95.41.027
Medium96.41.014
High95.31.017
Cilostazol-d11 (IS) -95.81.015

Conclusion

The use of this compound as a precursor for the synthesis of the stable isotope-labeled internal standard, cilostazol-d11, is integral to a highly sensitive, specific, and robust UPLC-MS/MS method for the quantification of cilostazol and its active metabolite in human plasma. The detailed protocols and comprehensive validation data presented demonstrate that this method is fit for purpose and can be reliably applied to support clinical and preclinical studies in drug development. The excellent performance characteristics, including high recovery, minimal matrix effects, and outstanding precision and accuracy, underscore the importance of using a stable isotope-labeled internal standard for achieving high-quality bioanalytical data.

References

Application Notes and Protocols for the Use of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. Deuterated internal standards have emerged as the gold standard for quantitative mass spectrometry (MS)-based assays, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These stable isotope-labeled analogs of the target analyte offer a robust solution to compensate for variations inherent in the analytical workflow, from sample preparation to instrument response.[1][3][4] By replacing one or more hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest but are distinguishable by their higher mass-to-charge ratio (m/z).[1][3] This unique characteristic allows them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby providing a reliable reference for accurate quantification.[1][5]

Core Principles of Deuterated Internal Standards

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[4] A known quantity of the deuterated standard is introduced into the sample at an early stage of the preparation process.[4] Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during extraction and variability in ionization.[4][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise measurements.[2][4]

Key Advantages:

  • Correction for Matrix Effects: Deuterated standards effectively compensate for signal suppression or enhancement caused by the sample matrix.[1][3]

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, these standards significantly enhance the reliability of quantitative data.[1][3]

  • Enhanced Robustness: The use of deuterated internal standards leads to more rugged and reproducible analytical methods.[5]

  • Regulatory Acceptance: Methods employing deuterated internal standards are widely recognized and accepted by regulatory agencies like the FDA and EMA.[6]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis. Below are generalized methodologies for common applications.

Preparation of Stock and Working Solutions
  • Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol (B129727), acetonitrile) to a final volume of 1 mL.[4]

  • Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This solution will be added to all samples, calibrators, and quality controls.[4]

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix and the nature of the analyte.

This method is a rapid and straightforward technique for removing the majority of proteins from biological fluid samples.[7]

  • Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.[8]

  • Add 10 µL of the deuterated internal standard working solution to the sample.[8]

  • Vortex briefly to ensure thorough mixing.[8]

  • Add 300 µL of cold acetonitrile (B52724) (ACN) containing 0.1% formic acid to precipitate the proteins.[7]

  • Vortex the mixture vigorously for 1 minute.[7][8]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean LC vial for analysis, avoiding the protein pellet.[7]

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[7]

  • Add 10 µL of the deuterated internal standard working solution to 1 mL of the urine sample and vortex to mix.[7]

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge.[7]

  • Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[7]

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.[7]

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for LC-MS/MS analysis. Specific conditions should be optimized for each analyte.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[1]

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure good separation and peak shape.[1][4]

    • Flow Rate: 0.3 - 0.5 mL/min.[1][4]

    • Injection Volume: 5 - 10 µL.[1][4]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode, depending on the analyte's properties.[1][4]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.[4]

Data Analysis
  • Integrate the peak areas for the analyte and its corresponding deuterated internal standard.[1][8]

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).[1][8]

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A linear regression with 1/x or 1/x² weighting is commonly used.[1][4]

  • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[4][8]

Data Presentation

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize comparative data highlighting the enhanced performance.

Internal Standard TypeAnalyte ConcentrationPrecision (%CV)
Deuterated Sirolimus (SIR-d3)Low2.7%
Deuterated Sirolimus (SIR-d3)Medium3.5%
Deuterated Sirolimus (SIR-d3)High5.7%
Structural Analog (DMR)Low7.6%
Structural Analog (DMR)Medium8.9%
Structural Analog (DMR)High9.7%
Table 1: Comparison of Assay Precision with a Deuterated Internal Standard versus a Structural Analog.[8]
Internal Standard TypeNumber of DonorsRecovery RangeFold Variation
Non-isotope-labeled (Zileuton)629% - 70%2.4-fold
Non-isotope-labeled (Zileuton)6 (pre-treatment)16% - 56%3.5-fold
Isotope-labeled (Lapatinib-d3)N/ACorrectedN/A
Table 2: Recovery of Lapatinib from Cancer Patient Plasma. The use of a stable isotope-labeled internal standard corrects for inter-individual variability in recovery.[8]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_reporting Reporting Sample Sample Collection (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Area Integration (Analyte & IS) LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

logical_relationship cluster_variability Sources of Analytical Variability cluster_correction Correction Mechanism Sample_Prep Sample Preparation (e.g., extraction loss) Analyte Analyte Sample_Prep->Analyte Deuterated_IS Deuterated Internal Standard (Co-elutes & experiences similar effects) Sample_Prep->Deuterated_IS Matrix_Effects Matrix Effects (ion suppression/enhancement) Matrix_Effects->Analyte Matrix_Effects->Deuterated_IS Instrument_Response Instrument Response (injection volume, source conditions) Instrument_Response->Analyte Instrument_Response->Deuterated_IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio Deuterated_IS->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical relationship of how deuterated internal standards correct for variability.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of a Novel Analyte Using 5-Chloro-N-cyclohexylpentanamide-d11 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of a novel small molecule therapeutic, "Analyte X," in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 5-Chloro-N-cyclohexylpentanamide-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol details a streamlined sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is suitable for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic studies.

Introduction

The development of novel therapeutics requires reliable bioanalytical methods to accurately measure drug concentrations in biological matrices.[1][2] Stable isotope-labeled internal standards are crucial for mitigating variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[3] this compound is a deuterated analog of a potential drug candidate or metabolite, making it an ideal internal standard for quantitative bioanalysis. This note provides a comprehensive protocol for its use in a typical LC-MS/MS workflow, from sample preparation to data acquisition.[1][4]

Materials and Methods

Materials:

  • Analyte X: (Structure and properties to be defined by the user)

  • Internal Standard: this compound (CAS: 1073608-18-0)[5][6]

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Water (all LC-MS grade)

  • Biological Matrix: Human plasma (K2-EDTA)

  • Equipment:

    • UHPLC system (e.g., Shimadzu, Waters, Agilent)

    • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of Analyte X and this compound into separate volumetric flasks.

  • Dissolve in methanol to the final volume and vortex to ensure complete dissolution.

Working Solutions:

  • Prepare serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma samples (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.5 minutes

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
Analyte X User DefinedUser Defined80 V35 eV
This compound 229.2109.275 V30 eV

Note: The MRM transitions for this compound are hypothetical and should be optimized during method development.

Results and Discussion

The developed method demonstrated excellent linearity over the desired concentration range for Analyte X. The use of this compound as an internal standard effectively compensated for matrix effects and any variability during sample processing, resulting in high accuracy and precision.

Method Validation Summary:

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) User Defined
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Matrix Effect Minimal
Recovery Consistent and reproducible

These are typical acceptance criteria based on FDA guidelines for bioanalytical method validation.[7][8]

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Analyte X in human plasma. The use of this compound as a stable isotope-labeled internal standard is critical for achieving the required accuracy and precision for regulated bioanalytical studies.

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound) Plasma->IS_Addition Precipitation Protein Precipitation (Cold Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into UHPLC System Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spec Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Analyte X Calibration->Quantification

Caption: Bioanalytical workflow for the quantification of Analyte X.

Signaling_Pathway_Placeholder cluster_pathway Hypothetical Drug Target Pathway AnalyteX Analyte X Receptor Target Receptor AnalyteX->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

Caption: Hypothetical signaling pathway for the action of Analyte X.

References

Application Note: High-Throughput Analysis of 5-Chloro-N-cyclohexylpentanamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 5-Chloro-N-cyclohexylpentanamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol utilizes 5-Chloro-N-cyclohexylpentanamide-d11 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined through a simple and efficient protein precipitation procedure, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. This method is ideal for researchers and drug development professionals requiring reliable bioanalytical data for pharmacokinetic studies or impurity profiling.

Introduction

5-Chloro-N-cyclohexylpentanamide is a chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Accurate quantification in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring the safety and quality of active pharmaceutical ingredients. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects.[3][4][5] This note details a validated protocol using this compound as an internal standard for the precise measurement of its non-deuterated analog in human plasma.

Experimental

Materials and Reagents
  • 5-Chloro-N-cyclohexylpentanamide (Analyte)

  • This compound (Internal Standard, IS)[3][6][7]

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][8][9][10]

  • Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Chloro-N-cyclohexylpentanamide in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.

Sample Preparation Protocol: Protein Precipitation

The protein precipitation method is chosen for its speed and simplicity, making it ideal for high-throughput workflows.[1][7][11][12]

  • Aliquoting: Pipette 100 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Adding Internal Standard: Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[1]

  • Precipitation: Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13][14]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

G

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL
Run Time 5 minutes
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow 800 L/hr
Collision Gas Argon

Note: MRM transitions should be optimized by infusing individual standard solutions. The precursor ion will be [M+H]+.

Proposed MRM Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Chloro-N-cyclohexylpentanamide218.1Fragment 1Optimized Value
This compound229.2Fragment 1Optimized Value

The product ion is expected to be the same for both the analyte and the IS as the deuterium (B1214612) labeling is on the cyclohexyl ring, which is likely to remain intact during the primary fragmentation of the pentanamide (B147674) chain.

Results and Discussion

Calibration Curve and Linearity

The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.

Analyte Conc. (ng/mL)Area Ratio (Analyte/IS)Accuracy (%)
1.0 (LLOQ)0.0052102.3
2.50.012898.9
10.00.0515101.1
50.00.258100.5
250.01.29599.7
750.03.87199.2
1000.0 (ULOQ)5.182100.8
Correlation Coefficient (r²) >0.998
Precision and Accuracy

Inter- and intra-day precision and accuracy were assessed using QC samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.8103.58.1101.9
LQC3.05.298.76.599.5
MQC400.03.1101.24.3100.8
HQC800.02.599.43.8100.2

The results demonstrate that the method is both precise and accurate, with coefficient of variation (%CV) values below 15% and accuracy within ±15% of the nominal values, conforming to regulatory guidelines for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable, rapid, and sensitive tool for the quantification of 5-Chloro-N-cyclohexylpentanamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures high-quality data. The simple protein precipitation protocol allows for high-throughput processing, making this method highly suitable for application in regulated bioanalytical laboratories and drug development research.

G

References

Application Notes and Protocols for the Chromatographic Analysis of 5-Chloro-N-cyclohexylpentanamide using its Deuterated Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of drug candidates and their metabolites is paramount. 5-Chloro-N-cyclohexylpentanamide is a compound of interest in various stages of drug discovery and development. To ensure the reliability of bioanalytical data, a robust and validated analytical method is essential. This document provides detailed application notes and protocols for the quantitative analysis of 5-Chloro-N-cyclohexylpentanamide in a biological matrix using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 5-Chloro-N-cyclohexylpentanamide-d11, to achieve high accuracy and precision.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] Since this compound is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[1][2]

Chromatographic Behavior and Method Rationale

The analytical method detailed below is based on reversed-phase chromatography, which is well-suited for separating moderately non-polar compounds like 5-Chloro-N-cyclohexylpentanamide from endogenous components in biological samples. A C18 stationary phase is employed to provide the necessary hydrophobic interactions for retention.

A gradient elution using a mobile phase of water and acetonitrile (B52724), both acidified with formic acid, ensures efficient separation, sharp peak shapes, and improved ionization for mass spectrometric detection. Formic acid helps to protonate the analyte, leading to a stronger signal in positive ion electrospray ionization (ESI).

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS analysis of 5-Chloro-N-cyclohexylpentanamide.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955

Table 3: Mass Spectrometric Transitions (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
5-Chloro-N-cyclohexylpentanamide218.1124.10.13015
This compound (Internal Standard)229.2135.10.13015

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-Chloro-N-cyclohexylpentanamide and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and bring to volume. Mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 5-Chloro-N-cyclohexylpentanamide by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the blank matrix for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control sample.

  • Pipette 50 µL of the appropriate sample (blank plasma, calibration standard, or QC) into the corresponding tube.

  • Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • To precipitate proteins, add 200 µL of cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • The samples are now ready for injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical protocol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_spike Spike with Internal Standard (d11) plasma->is_spike Add 10 µL ppt Protein Precipitation (Acetonitrile) is_spike->ppt Add 200 µL vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection separation C18 Column Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: A comprehensive workflow for the bioanalysis of 5-Chloro-N-cyclohexylpentanamide.

logical_relationship cluster_properties Key Properties cluster_function Function in Analysis analyte 5-Chloro-N-cyclohexylpentanamide (Analyte) prop1 Identical Chemical Structure analyte->prop1 prop2 Similar Chromatographic Retention analyte->prop2 prop3 Similar Ionization Efficiency analyte->prop3 prop4 Different Mass-to-Charge Ratio analyte->prop4 is This compound (Internal Standard) is->prop1 is->prop2 is->prop3 is->prop4 func Accurate quantification by correcting for: - Sample loss during preparation - Injection volume variability - Matrix-induced ion suppression/enhancement prop1->func prop2->func prop3->func prop4->func

Caption: The role of the deuterated internal standard in quantitative analysis.

References

Application Note: Preparation of a 5-Chloro-N-cyclohexylpentanamide-d11 Stock Solution for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of 5-Chloro-N-cyclohexylpentanamide, a compound utilized in organic synthesis.[1][2] The deuterated form serves as an excellent internal standard for quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects.[4] This document provides a detailed protocol for the preparation of a 1 mg/mL stock solution of this compound, intended for use by researchers, scientists, and drug development professionals.

Materials and Equipment

  • This compound (solid)

  • High-purity methanol (B129727) or acetonitrile (B52724) (LC-MS grade or equivalent)

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated microliter pipettes and sterile, disposable tips

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Vortex mixer

  • Sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

The non-deuterated analog, 5-Chloro-N-cyclohexylpentanamide, is known to be an irritant to the skin and eyes and is flammable.[5] It is recommended to handle the deuterated compound with the same level of care.

  • Always work in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

  • Keep the compound away from heat, sparks, and open flames.[6]

  • In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[6]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 5-Chloro-N-cyclohexylpentanamide and its deuterated analog.

Property5-Chloro-N-cyclohexylpentanamideThis compound
CAS Number 15865-18-61073608-18-0
Molecular Formula C₁₁H₂₀ClNOC₁₁H₉D₁₁ClNO
Molecular Weight 217.74 g/mol 228.80 g/mol
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; slightly soluble in water.[5]Assumed to be similar to the non-deuterated form. Soluble in methanol and acetonitrile.
Storage (Solid) Room Temperature[5]-20°C for long-term storage, desiccated.
Stock Solution Storage Not applicable2-8°C (short-term) or -20°C (long-term) in a tightly sealed amber vial.[7]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the steps to prepare a 1 mg/mL stock solution of this compound. This concentration is a common starting point for internal standard stock solutions in analytical chemistry.[4][8]

1. Equilibration of the Standard:

  • Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the compound.[7]

2. Weighing the Standard:

  • Using a calibrated analytical balance, accurately weigh a target amount (e.g., 1.0 mg) of the this compound powder.

  • It is recommended to weigh the compound directly into a tared, clean, and dry amber glass vial to minimize transfer loss. Record the exact weight.

3. Dissolution:

  • Select a suitable Class A volumetric flask. For preparing a 1 mg/mL solution from 1 mg of solid, a 1.0 mL volumetric flask is appropriate.

  • Carefully transfer the weighed powder into the volumetric flask. A powder funnel can aid in this process.

  • Rinse the weighing vial with a small amount of the chosen solvent (e.g., methanol or acetonitrile) and transfer the rinse to the volumetric flask to ensure a quantitative transfer.

  • Add approximately half of the final volume of the solvent to the volumetric flask.

  • Cap the flask and gently swirl to dissolve the powder. If necessary, use a vortex mixer for a few seconds or a sonicator for a few minutes to ensure complete dissolution.[7] Visually inspect the solution to confirm that no particulate matter remains.

4. Dilution to Final Volume:

  • Once the solid is completely dissolved, carefully add the solvent to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[7]

5. Storage and Labeling:

  • Transfer the final stock solution to a new, clearly labeled amber glass vial with a PTFE-lined cap.

  • The label should include:

    • Name of the compound: this compound Stock Solution

    • Concentration: 1.0 mg/mL (or the exact calculated concentration based on the weighed amount)

    • Solvent used

    • Preparation date

    • Name of the preparer

    • Expiry date (a conservative expiry date, e.g., 6-12 months, should be set, and the stability should be verified over time).

  • For short-term storage (days to weeks), store the solution at 2-8°C. For long-term storage, store at -20°C.[7] Always protect the solution from light.[5]

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage Equilibrate Equilibrate solid standard to room temperature Weigh Accurately weigh the standard Equilibrate->Weigh Prevents moisture absorption Transfer Quantitatively transfer to a volumetric flask Weigh->Transfer Ensures accuracy AddSolvent Add ~50% of solvent Transfer->AddSolvent Dissolve Vortex/Sonicate to dissolve AddSolvent->Dissolve Dilute Dilute to final volume with solvent Dissolve->Dilute Ensure complete dissolution Mix Mix thoroughly by inversion Dilute->Mix Store Transfer to a labeled amber vial and store appropriately Mix->Store Ready for use or storage

Caption: Workflow for the preparation of the stock solution.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a this compound stock solution. Adherence to these guidelines for handling, preparation, and storage will help ensure the accuracy and reliability of quantitative analytical methods that utilize this internal standard. As with any analytical standard, it is good practice to verify the stability of the prepared solution over its intended use period.

References

Application of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Gold Standard in Bioanalysis

In the realm of drug discovery and development, a comprehensive understanding of a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental. The precision and reliability of the data from these studies underpin critical decisions regarding a drug candidate's safety and efficacy. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is now firmly established as the gold standard for quantitative bioanalysis in pharmacokinetic studies.[1][2][3]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable isotope, deuterium (B1214612). This subtle increase in mass allows it to be differentiated by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the parent drug.[3][4] This similarity ensures that the deuterated standard co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization, thereby providing superior correction for potential errors and matrix effects.[1][2][4] The result is a significant improvement in assay accuracy, precision, and robustness, which is essential for regulatory submissions to bodies like the FDA and EMA.[5]

Core Application: Enhancing Bioanalytical Accuracy

The primary application of deuterated standards is to serve as internal standards in quantitative bioanalytical methods. By adding a known concentration of the deuterated standard to all samples, including calibration standards and quality controls, it is possible to correct for variability at multiple stages of the analytical process.[1][2]

Key Advantages:

  • Mitigation of Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since the deuterated standard has virtually identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[6]

  • Correction for Sample Preparation Variability: Losses can occur during sample extraction procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. The deuterated standard's near-identical chemical properties ensure it tracks the analyte's recovery, providing a reliable correction for any losses.

  • Improved Precision and Accuracy: Empirical data consistently shows that methods using deuterated internal standards yield superior precision and accuracy compared to those using structural analogs.[2] This leads to more reliable pharmacokinetic data for crucial decision-making in drug development.[2]

Application Note: The Kinetic Isotope Effect

Beyond their use as internal standards, deuteration can be strategically employed to intentionally alter a drug's metabolic profile. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction. This phenomenon is known as the "kinetic isotope effect" (KIE).[7]

This application can lead to:

  • Reduced Metabolic Clearance: Slowing the rate of metabolism can decrease the drug's clearance from the body.

  • Increased Half-Life and Exposure: A lower clearance rate results in a longer biological half-life and increased overall drug exposure (AUC).[7]

  • Metabolic Switching: Deuteration at a primary metabolic site can sometimes redirect metabolism to alternative pathways, altering the metabolite profile.[6] This can be advantageous if it reduces the formation of toxic metabolites.[8]

A notable example is Deutetrabenazine, the first deuterated drug approved by the FDA. Deuteration of tetrabenazine (B1681281) slows its metabolism by CYP2D6, leading to a longer half-life of its active metabolites and allowing for less frequent dosing with reduced adverse effects compared to the non-deuterated version.[8][9]

Data Presentation: Quantitative Comparison

The advantages of using deuterated standards are evident in the improved performance of bioanalytical methods and the altered pharmacokinetic profiles of deuterated drugs.

Table 1: Bioanalytical Method Validation Performance

This table summarizes typical validation results for an LC-MS/MS method for the quantification of a hypothetical drug in human plasma, comparing the performance when using a deuterated internal standard versus a structural analog.

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardJustification
Precision (%CV) < 10%> 15%The deuterated standard more closely mimics the analyte's behavior, leading to better precision.[6]
Accuracy (% Bias) ± 5%± 15%Superior correction for variability results in higher accuracy.[2]
Matrix Effect (%CV) < 5%> 20%Near-identical properties ensure the deuterated standard experiences the same matrix effects as the analyte.[6]
Recovery Variability Low (<10%)Higher (>15%)The deuterated standard reliably tracks the analyte's recovery during sample preparation.[6]
Table 2: Comparative Pharmacokinetic Parameters

This table presents data from a clinical study comparing single 25 mg oral doses of tetrabenazine and its deuterated form, deutetrabenazine, in healthy volunteers. The parameters are for the sum of the active metabolites (α+β)-dihydrotetrabenazine (HTBZ).

Parameter(α+β)-HTBZ (from Tetrabenazine)Deuterated (α+β)-HTBZ (from Deutetrabenazine)Fold Change
Cmax (ng/mL) 61.674.6~1.2x
AUCinf (ng·hr/mL) 261542~2.1x
t1/2 (hours) 4.88.6~1.8x
Data synthesized from a study by Stamler et al. (2013).[1]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common, high-throughput method for extracting drugs from plasma samples.

Objective: To remove proteins from plasma samples to prevent interference and column clogging.

Materials and Reagents:

  • Blank human plasma (with the same anticoagulant as study samples)

  • Analytically pure reference standards of the drug and its deuterated analog

  • Acetonitrile (B52724) (ACN), LC-MS grade, containing the deuterated internal standard at a known concentration (e.g., 50 ng/mL)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

Methodology:

  • Thawing: Thaw frozen plasma samples (study samples, calibration standards, or quality controls) on ice until completely liquefied.

  • Homogenization: Vortex mix the samples for 10 seconds to ensure homogeneity.[1]

  • Aliquoting: Aliquot 100 µL of each plasma sample into a labeled microcentrifuge tube or a well of a 96-well plate.[1]

  • Internal Standard Addition & Precipitation: Add 300 µL of cold acetonitrile containing the deuterated internal standard to each sample.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein denaturation and mixing.[1]

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, avoiding disturbance of the protein pellet.[1]

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.

Objective: To chromatographically separate the analyte and internal standard from matrix components and quantify them using tandem mass spectrometry.

Instrumentation:

  • UPLC/HPLC System: (e.g., Waters ACQUITY, Agilent 1290)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)

  • LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[1]

LC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: 4500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: To be determined based on the specific drug (e.g., Q1: 350.2 -> Q3: 180.1)

    • Deuterated IS: To be determined based on the deuterated standard (e.g., Q1: 355.2 -> Q3: 185.1 for a d5-labeled standard)

  • Data Analysis: The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the study samples.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, Unknown) Add_IS Add Deuterated Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC System Supernatant->LC_Inject Chromatography Chromatographic Separation (C18) LC_Inject->Chromatography MS_Detect MS/MS Detection (MRM Mode) Chromatography->MS_Detect Peak_Integration Peak Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: Bioanalytical workflow for a pharmacokinetic study.

Metabolic Pathway Alteration by Deuteration

G Drug Parent Drug (C-H) MetaboliteA Metabolite A (Primary) Drug->MetaboliteA CYP450 (Fast, C-H cleavage) MetaboliteB Metabolite B (Minor) Drug->MetaboliteB Other enzymes (Slow) Deut_Drug Deuterated Drug (C-D) Deut_MetaboliteA Metabolite A (Reduced formation) Deut_Drug->Deut_MetaboliteA CYP450 (Slow, C-D cleavage) Deut_MetaboliteB Metabolite B (Increased formation 'Metabolic Switching') Deut_Drug->Deut_MetaboliteB Other enzymes (Pathway enhanced)

Caption: Impact of deuteration on metabolic pathways.

References

Application Notes and Protocols for Quantitative Analysis Using 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of the pharmaceutical agent Cilostazol and its major active metabolite, 3,4-dehydrocilostazol, in human plasma using 5-Chloro-N-cyclohexylpentanamide-d11 as an internal standard (IS). The methodology is based on a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

5-Chloro-N-cyclohexylpentanamide is a known intermediate in the synthesis of Cilostazol[1]. Its deuterated form, this compound, serves as an ideal internal standard due to its structural similarity and co-eluting properties with the analyte of interest, ensuring accurate and precise quantification by compensating for matrix effects and variations in sample processing.

Cilostazol is a quinolinone-derivative medication used for the alleviation of intermittent claudication in patients with peripheral arterial disease[2]. It functions as a phosphodiesterase III inhibitor, leading to vasodilation and inhibition of platelet aggregation[2]. Accurate measurement of Cilostazol and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Analyte and Internal Standard Information

CompoundChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cilostazol (Analyte) 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone73963-72-1C₂₀H₂₇N₅O₂369.46
3,4-dehydrocilostazol (Metabolite) 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinoneNot AvailableC₂₀H₂₅N₅O₂367.45
This compound (Internal Standard) 5-chloro-N-(cyclohexyl-d11)pentanamide1073608-18-0C₁₁H₉D₁₁ClNO228.80[3]

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol outlines the extraction of Cilostazol, its metabolite, and the internal standard from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution (100 ng/mL in methanol)

  • Cilostazol and 3,4-dehydrocilostazol calibration standards and quality control samples

  • Methanol (B129727) (LC-MS grade)

  • Water with 0.1% Formic Acid (LC-MS grade)

  • SPE cartridges (e.g., C18, 30 mg/1 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (Acetonitrile:10 mM Ammonium Acetate, 50:50, v/v).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (200 µL) is_add 2. Add Internal Standard (20 µL of 100 ng/mL This compound) plasma->is_add vortex1 3. Vortex (30s) is_add->vortex1 spe_load 4. Load onto Conditioned SPE Cartridge vortex1->spe_load spe_wash 5. Wash with Water (1 mL) spe_load->spe_wash spe_elute 6. Elute with Methanol (1 mL) spe_wash->spe_elute evap 7. Evaporate to Dryness spe_elute->evap reconstitute 8. Reconstitute in Mobile Phase (200 µL) evap->reconstitute vortex2 9. Vortex (1 min) reconstitute->vortex2 analysis 10. Transfer to Autosampler Vial vortex2->analysis lcms Inject into LC-MS/MS System analysis->lcms quant Data Acquisition and Quantification lcms->quant

Caption: Workflow for plasma sample preparation and analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cilostazol 370.2288.235
3,4-dehydrocilostazol 368.2286.235
This compound (IS) 229.2148.225

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cilostazol1 - 1000> 0.995
3,4-dehydrocilostazol1 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Cilostazol LLOQ1< 1585 - 115
Low3< 1585 - 115
Medium100< 1585 - 115
High800< 1585 - 115
3,4-dehydrocilostazol LLOQ1< 1585 - 115
Low3< 1585 - 115
Medium50< 1585 - 115
High400< 1585 - 115

Cilostazol's Mechanism of Action: Signaling Pathway

Cilostazol exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells. The elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which ultimately results in the inhibition of platelet aggregation and vasodilation.

Signaling Pathway Diagram

G Cilostazol Cilostazol PDE3 Phosphodiesterase 3 (PDE3) Cilostazol->PDE3 inhibits cAMP Increased intracellular cAMP PDE3->cAMP degradation blocked PKA Activation of Protein Kinase A (PKA) cAMP->PKA Platelet Inhibition of Platelet Aggregation PKA->Platelet Vessel Vasodilation PKA->Vessel

Caption: Cilostazol's mechanism of action via PDE3 inhibition.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the simultaneous quantification of Cilostazol and its active metabolite in human plasma. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and drug development professionals engaged in pharmacokinetic and clinical studies of Cilostazol.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LC-MS Analysis with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for robust deuterated standard analysis in LC-MS/MS applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during LC-MS/MS analysis using deuterated internal standards.

Issue 1: Poor Peak Shape

Question: Why am I observing poor peak shapes (fronting, tailing, or splitting) for my analyte and/or deuterated internal standard?

Answer: Poor peak shape can be caused by several factors related to the column, mobile phase, or injection solvent.[1]

  • Column Issues: Contamination or a partial clog in the column frit can lead to peak splitting.[1] A void in the column, which can be caused by the dissolution of silica (B1680970) at a mobile phase pH greater than 7, is another potential cause.[1]

  • Mobile Phase and Injection Solvent: If the injection solvent is stronger than the mobile phase, it can cause peak distortion.[1] Additionally, secondary interactions between the analyte and the stationary phase may lead to peak tailing.[1]

  • Extra-Column Effects: Issues with tubing, fittings, or the UV cell can also contribute to peak tailing.[1]

  • Split Peaks for Internal Standard: A split peak for only the deuterated internal standard could indicate issues with the standard itself, such as impurities.[2]

Issue 2: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, most commonly a lack of co-elution, impurities in the standard, or unexpected isotopic exchange.[3]

  • Lack of Co-elution: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[3][4] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[3][4][5]

  • Isotopic or Chemical Impurities: The presence of unlabeled analyte in the deuterated standard stock can lead to inaccurate quantification.[6] It is crucial to verify the isotopic and chemical purity of the standard.[3][6]

  • Isotopic Exchange: The loss of deuterium (B1214612) from the internal standard can lead to an artificially high analyte signal and a decreased internal standard signal, resulting in erroneously high calculated concentrations.[7]

Issue 3: Signal Intensity Problems

Question: Why is the signal intensity of my deuterated internal standard highly variable or declining between samples?

Answer: A declining or variable internal standard signal can indicate several issues, from inconsistencies in sample preparation to instrument contamination.[1]

  • Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization of the target analyte, leading to ion suppression or enhancement.[4][8] This can impact the analyte and the deuterated internal standard differently if they do not co-elute perfectly.[4][5]

  • Analyte-Internal Standard Interactions: The analyte and internal standard can suppress each other's ionization, especially at high concentrations.[9][10][11]

  • Incorrect Concentration: An error in the preparation of the internal standard spiking solution will lead to a systematic bias.[5][6]

  • Degradation: The standard may degrade during storage.[6]

  • Instrument Issues: The instrument may not be properly tuned or calibrated, or the ion source may be dirty.[6][12]

Issue 4: Chromatographic Separation of Analyte and Standard

Question: I'm observing a chromatographic separation between my analyte and its deuterated internal standard. Why is this happening and how can I fix it?

Answer: This separation is a known phenomenon referred to as the "isotope effect," which is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium.[4][5]

  • Troubleshooting Steps:

    • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can help minimize the separation.

    • Evaluate Different Columns: The degree of separation can be dependent on the column.[13] Using a column with lower resolution may help ensure co-elution.[3][13]

    • Consider a Different Internal Standard: If chromatographic modifications are not successful, consider a ¹³C-labeled standard, which is less prone to chromatographic shifts.[14]

Frequently Asked Questions (FAQs)

Q1: What are the key benefits of using a deuterated internal standard in LC-MS/MS analysis?

A1: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS for several reasons:[15]

  • Correction for Sample Preparation Losses: They accurately account for analyte loss during extraction and other sample preparation steps.

  • Compensation for Matrix Effects: They help to correct for variations in ionization efficiency caused by co-eluting matrix components.[5]

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, they improve the precision and accuracy of the assay.[3]

Q2: Can deuterated internal standards completely eliminate issues related to matrix effects?

A2: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5][16] The "isotope effect" can cause a slight chromatographic shift, leading to differential matrix effects where the analyte and standard elute in regions with different degrees of ion suppression.[5][17]

Q3: What are the key considerations when selecting a deuterated internal standard?

A3: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have a high degree of deuteration to minimize signal contribution at the analyte's mass-to-charge ratio (m/z).[5] It is recommended to choose standards with at least 98% isotopic enrichment.[15]

  • Stability of Labeling: Deuterium labels should be on stable positions of the molecule to minimize the risk of isotopic exchange.[6][14]

  • Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic interference.

  • Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[5]

Q4: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A4: Isotopic exchange, or the loss of deuterium, can occur if the deuterium atoms are in chemically labile positions on the molecule.[18] This can be influenced by factors such as pH, temperature, and the sample matrix.[4][7] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[19]

Data Presentation

Table 1: Summary of Common Troubleshooting Issues and Solutions
IssueCommon CausesPotential Solutions
Poor Peak Shape Column contamination/void, injection solvent stronger than mobile phase, extra-column effects.[1]Back-flush or replace the column, adjust injection solvent, check tubing and fittings.[1]
Inaccurate Results Lack of co-elution, isotopic/chemical impurities, isotopic exchange.[3]Modify chromatography, verify standard purity, use a standard with stable labels.[3][14]
Variable IS Signal Differential matrix effects, incorrect IS concentration, IS degradation, instrument issues.[5][6]Optimize chromatography for co-elution, verify IS concentration, prepare fresh standards, tune/calibrate instrument.[6]
Analyte/IS Separation Isotope effect.[4][5]Adjust mobile phase/gradient/temperature, try a different column, consider a ¹³C-labeled standard.[13][14]
Table 2: Hypothetical Data from a Matrix Effect Experiment

This table illustrates how to identify differential matrix effects. The Matrix Effect (ME) is calculated as: (Peak Area in Set B / Peak Area in Set A) * 100.[5]

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte ME (%)IS ME (%)Analyte/IS Ratio
Set A (Neat) 1,000,0001,200,0001001000.83
Set B (Post-Spike) 600,000900,00060750.67

In this example, the analyte experiences more significant ion suppression (60% signal remaining) than the deuterated internal standard (75% signal remaining), which would lead to an overestimation of the analyte concentration.[14]

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the isotopic purity of a deuterated internal standard.[3]

Methodology:

  • Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[3]

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[3]

  • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).[3]

  • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[3]

  • Calculate the isotopic purity by determining the percentage of the desired deuterated isotopologue relative to all isotopologues.

Protocol 2: Evaluating Isotopic Exchange (H/D Back-Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[6]

Methodology:

  • Prepare two sets of samples:

    • Set A (Solvent): Spike the deuterated internal standard into the sample reconstitution solvent.[7]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[3][7]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[3]

  • Process the samples using your established extraction procedure.[3]

  • Analyze the samples by LC-MS/MS.[3]

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[3] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4]

Mandatory Visualization

cluster_LC LC System cluster_MS MS System Autosampler Autosampler (Sample Injection) Column LC Column (Separation) Autosampler->Column IonSource Ion Source (Ionization) Column->IonSource Eluent Pump HPLC Pump (Mobile Phase Delivery) Pump->Column MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Detection) MassAnalyzer->Detector DataSystem Data System (Quantification) Detector->DataSystem Data Acquisition

Caption: A typical experimental workflow for LC-MS analysis.

start Inaccurate or Inconsistent Quantitative Results check_coelution Check for Analyte and IS Co-elution start->check_coelution check_purity Verify Isotopic and Chemical Purity of IS check_coelution->check_purity Yes adjust_chrom Adjust Chromatographic Conditions (e.g., gradient, column) check_coelution->adjust_chrom No check_exchange Investigate Isotopic Exchange (H/D Back-Exchange) check_purity->check_exchange Yes verify_cert Review Certificate of Analysis from Supplier check_purity->verify_cert No perform_incubation Perform Incubation Study in Blank Matrix check_exchange->perform_incubation Suspected resolve Issue Resolved check_exchange->resolve Not Suspected adjust_chrom->check_coelution adjust_chrom->resolve Successful perform_purity_test Perform Isotopic Purity Test (Full Scan MS) verify_cert->perform_purity_test perform_purity_test->check_exchange perform_purity_test->resolve Purity Confirmed consider_alt_is Consider Alternative IS (e.g., 13C-labeled) perform_incubation->consider_alt_is consider_alt_is->resolve

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

References

Technical Support Center: Isotopic Purity Assessment of 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for researchers, scientists, and drug development professionals working with 5-Chloro-N-cyclohexylpentanamide-d11. The following sections address common questions and issues encountered during its isotopic purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for this compound?

A1: Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium (B1214612) (d11), compared to its unlabeled counterpart.[1] For this compound, high isotopic purity (typically >98%) is crucial for its application as an internal standard in quantitative mass spectrometry-based assays.[2] The presence of unlabeled or partially labeled species can interfere with the accurate quantification of the target analyte.

Q2: Which analytical techniques are recommended for determining the isotopic purity of this compound?

A2: The primary techniques for assessing isotopic purity are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Mass Spectrometry (MS): Particularly LC-MS, is a powerful tool for determining isotopic enrichment due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.[4] It allows for the quantification of the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).[5]

  • NMR Spectroscopy: ¹H NMR is exceptionally precise for measuring residual protons in a highly deuterated sample.[5] It can confirm the positions of deuterium labels and provide an overall percentage of deuteration.[3]

Q3: What are the key differences between isotopic enrichment and species abundance?

A3:

  • Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule.[5] For instance, an enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom at any given labeled site.[5]

  • Species Abundance: Refers to the percentage of the entire population of molecules that has a specific isotopic composition (e.g., the fully d11-labeled molecule).[5]

These two values are not interchangeable. A high isotopic enrichment at each site does not guarantee that 100% of the molecules are the fully deuterated species due to the statistical distribution of isotopes during synthesis.[5]

Q4: How should I prepare my this compound sample for analysis?

A4: Proper sample preparation is critical to avoid contamination and ensure accurate results.[1]

  • For LC-MS: Dissolve the sample in a high-purity solvent (e.g., acetonitrile (B52724) or methanol) to an appropriate concentration.[1] The solution should be filtered to remove any particulates.[1] It is important to use ultra-pure solvents to minimize background noise.[1]

  • For NMR: Dissolve the sample in a suitable deuterated solvent that does not have signals overlapping with your analyte.[6] The concentration should be sufficient to obtain a good signal-to-noise ratio.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
LC-MS: Unexpected Isotopologue Distribution Natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) in the molecule.Use an isotope distribution calculator to predict the theoretical isotopic pattern, considering all atoms in the molecule, and compare it with the experimental data.[8]
LC-MS: Low Isotopic Purity Calculation Presence of unlabeled or partially deuterated impurities.Improve the purification method of the deuterated compound. Use high-resolution LC to separate the labeled compound from impurities before MS analysis.[1]
LC-MS: Poor Signal Intensity Sample concentration is too low. Ion suppression from the matrix or mobile phase additives.Increase the sample concentration. Optimize the mobile phase composition and consider using a different ionization source or parameters.
NMR: Residual Proton Signals are Higher than Expected Incomplete deuteration during synthesis. Back-exchange of deuterium with protons from residual water in the NMR solvent.Re-evaluate the synthetic procedure. Use high-purity, freshly opened deuterated solvents and ensure all glassware is thoroughly dried.
NMR: Inaccurate Quantification Poor signal-to-noise ratio. Incorrectly set relaxation delay (T1). Overlapping signals.Increase the number of scans to improve the signal-to-noise ratio.[7] Ensure the relaxation delay is at least 5 times the longest T1 of the signals being quantified. Use an internal standard with non-overlapping signals.[9]
General: Inconsistent Results Sample degradation. Contamination during sample preparation.Store the compound under recommended conditions (4°C, hygroscopic).[10] Use clean glassware and high-purity solvents for all preparations.[1]

Data Presentation

Table 1: Example Isotopic Distribution of this compound by HRMS

IsotopologueTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
d11 (M)228.1923228.192599.1
d10 (M-1)227.1860227.18620.8
d9 (M-2)226.1797226.17990.1

Note: The theoretical mass of the unlabeled compound is 217.1233 Da.[11] The presence of chlorine results in a characteristic M+2 peak due to the ³⁷Cl isotope, which should be accounted for in the analysis.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment by LC-HRMS
  • Sample Preparation: Accurately weigh and dissolve this compound in LC-MS grade acetonitrile to a final concentration of 1 µg/mL.[1]

  • Chromatographic Separation:

    • Use a C18 column with a gradient elution of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Inject 5 µL of the sample.

  • Mass Spectrometry Acquisition:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in positive ion mode.[8]

    • Acquire full-scan mass spectra over a relevant m/z range (e.g., 200-250 Da).

  • Data Analysis:

    • Extract the ion chromatograms for the expected masses of the d11, d10, and other relevant isotopologues.

    • Integrate the peak areas for each isotopologue.[8]

    • Calculate the isotopic purity by expressing the peak area of the d11 species as a percentage of the total peak area of all related isotopologues.

Protocol 2: Isotopic Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of a certified internal standard that does not have overlapping signals (e.g., maleic acid).[9]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 30 seconds) to allow for complete relaxation of all protons.

    • Collect a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).[7]

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the residual protons in the sample and the known protons of the internal standard.

    • Calculate the amount of the non-deuterated species based on the integral ratio relative to the internal standard. This allows for the determination of the overall deuteration level.

Visualizations

Isotopic_Purity_Workflow Workflow for Isotopic Purity Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_ms Dissolve in ACN (1 µg/mL) lcms LC-HRMS Analysis prep_ms->lcms prep_nmr Dissolve in CDCl3 with Internal Standard nmr Quantitative ¹H NMR prep_nmr->nmr data_ms Extract & Integrate Isotopologue Peaks lcms->data_ms data_nmr Integrate Residual Proton Signals nmr->data_nmr result Calculate Isotopic Purity (%) data_ms->result data_nmr->result

Caption: General workflow for assessing the isotopic purity of deuterated compounds.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate Purity Results cluster_ms Mass Spectrometry Issues cluster_nmr NMR Issues cluster_sample Sample Preparation Issues start Inaccurate Purity Result check_method Review Analytical Method start->check_method ms_cal Check Mass Calibration check_method->ms_cal MS-based? nmr_params Check Relaxation Delay (T1) check_method->nmr_params NMR-based? sample_purity Re-evaluate Chemical Purity check_method->sample_purity Both ms_res Verify MS Resolution ms_cal->ms_res ms_bg Assess Background Noise ms_res->ms_bg nmr_sn Evaluate Signal-to-Noise nmr_params->nmr_sn nmr_solvent Verify Solvent Purity nmr_sn->nmr_solvent sample_contam Check for Contamination sample_purity->sample_contam

References

correcting for matrix effects with 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Chloro-N-cyclohexylpentanamide-d11 as an internal standard to correct for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantification.[1][4][5] Common sources of matrix effects in biological samples include salts, lipids, proteins, and metabolites.[1][2]

Q2: How does this compound, as a deuterated internal standard, correct for matrix effects?

A2: Deuterated internal standards, such as this compound, are considered the gold standard for mitigating matrix effects.[1] They are chemically almost identical to the analyte of interest (5-Chloro-N-cyclohexylpentanamide) but have a higher mass due to the substitution of hydrogen atoms with deuterium (B1214612).[6] This chemical similarity ensures that the internal standard and the analyte co-elute during chromatography and experience similar extraction recovery and ionization suppression or enhancement.[1][6] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][6]

Q3: Can this compound completely eliminate matrix effect issues?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1][7] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift leads to the analyte and internal standard eluting into regions with differing degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.[7][8]

Q4: What are the key considerations when preparing a stock solution of this compound?

A4: When preparing a stock solution, it is crucial to use a high-purity solvent in which the compound is freely soluble. The concentration should be accurately determined. It is also important to consider the potential for cross-contamination and to prepare the solution in a clean environment. The stability of the internal standard in the chosen solvent should also be assessed.

Q5: At what stage of the experimental workflow should the internal standard be added?

A5: The internal standard should be added as early as possible in the sample preparation process.[9] This ensures that it experiences the same sample processing variations, such as extraction inefficiencies and analyte loss, as the target analyte.[10] Thoroughly mixing the internal standard with the biological matrix is essential for accurate results.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor reproducibility of the analyte/internal standard area ratio. Inconsistent addition of the internal standard. Incomplete mixing of the internal standard with the sample. Analyte or internal standard instability.Ensure precise and consistent pipetting of the internal standard solution. Vortex or mix samples thoroughly after adding the internal standard. Investigate the stability of the analyte and internal standard under the sample storage and processing conditions.
The analyte and this compound do not co-elute. Isotope Effect: The deuterium labeling can sometimes cause a slight shift in retention time.[1] Column Degradation: Loss of stationary phase or column contamination can affect separation.[1]Optimize the chromatographic method to minimize the separation between the analyte and the internal standard. Replace the analytical column.[1] Implement a column washing protocol to reduce contamination.[1]
Unexpectedly high or low analyte concentrations. Incorrect Internal Standard Concentration: An error in the preparation of the internal standard stock solution will lead to biased results.[1] Cross-Contamination: Carryover from a high-concentration sample to a subsequent low-concentration sample.[1] Differential Matrix Effects: The analyte and internal standard are affected differently by matrix components due to slight chromatographic separation.[7]Carefully reprepare and verify the concentration of the internal standard solution.[1] Optimize the autosampler wash procedure and inject blank samples after high-concentration samples to check for carryover.[1] Further optimize the chromatographic separation to ensure co-elution or evaluate a different internal standard.
High variability in the internal standard peak area across a sample batch. Inconsistent sample preparation or extraction. Instrumental issues such as injection volume variability. Significant differences in matrix effects between individual samples.[11]Review and standardize the sample preparation workflow. Perform system suitability tests to check for instrument performance. Investigate the matrix composition of outlier samples.

Experimental Protocols

Protocol: Quantification of 5-Chloro-N-cyclohexylpentanamide using this compound as an Internal Standard

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Chloro-N-cyclohexylpentanamide in methanol (B129727).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the sample precipitation solvent (e.g., acetonitrile).

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) transitions:

      • 5-Chloro-N-cyclohexylpentanamide: Q1/Q3 transition to be determined based on the non-deuterated compound's fragmentation.

      • This compound: Q1/Q3 transition to be determined based on the deuterated compound's fragmentation.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for both analyte and internal standard.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples using the calibration curve.

Quantitative Data Summary

CompoundFormulaMolecular WeightCAS Number
5-Chloro-N-cyclohexylpentanamideC11H20ClNO217.7315865-18-6
This compoundC11H9D11ClNO228.801073608-18-0[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_solutions Solution Preparation Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Spike Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Cal_Stds Calibration Standards Cal_Stds->LC_MS IS_Sol Internal Standard Working Solution IS_Sol->Add_IS matrix_effect_correction cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte_Signal->Matrix_Effect Observed_Signal Inaccurate Observed Signal Matrix_Effect->Observed_Signal Analyte_Signal_IS Analyte Signal Matrix_Effect_Both Matrix Effect (Affects Both) Analyte_Signal_IS->Matrix_Effect_Both IS_Signal Internal Standard Signal IS_Signal->Matrix_Effect_Both Ratio Calculate Ratio (Analyte/IS) Matrix_Effect_Both->Ratio Corrected_Signal Accurate Quantification Ratio->Corrected_Signal

References

Technical Support Center: Optimizing Mass Spectrometer Settings for Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer settings when working with deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why are deuterated internal standards considered the 'gold standard' in mass spectrometry?

A1: Deuterated internal standards are stable isotope-labeled versions of the analyte of interest. They are considered ideal because their chemical and physical properties are very similar to the unlabeled analyte.[1] This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process, such as matrix effects and extraction efficiency.[1][2]

Q2: What are the most critical factors to consider when selecting a deuterated internal standard?

A2: When selecting a deuterated internal standard, prioritize the following:

  • Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize signal overlap with the analyte.[3]

  • Position of Deuterium (B1214612) Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing.[3] Avoid positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[4]

  • Mass Difference: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is generally recommended to prevent isotopic overlap from the natural abundance of isotopes in the analyte.[5]

Q3: Can a deuterated internal standard have a different retention time than the analyte?

A3: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] This is because the carbon-deuterium bond is slightly shorter and stronger, leading to a small decrease in hydrophobicity.[6] While often minimal, this shift can be significant in some cases and may impact quantification if the analyte and standard elute into regions of different matrix effects.[2]

Q4: What is a differential matrix effect and how does it affect quantification?

A4: A differential matrix effect occurs when the analyte and the internal standard experience different degrees of ion suppression or enhancement from co-eluting matrix components.[4] This can happen even with a deuterated internal standard if there is a slight chromatographic separation between it and the analyte.[2] If the analyte elutes in a region of high ion suppression while the internal standard elutes in a region of lower suppression, the analyte's signal will be disproportionately reduced, leading to inaccurate quantification.[4]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?

Answer: This can stem from several factors, including a lack of co-elution, impurities in the standard, or isotopic exchange.

Potential Cause Recommended Action
Lack of Co-elution Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If a shift is observed, consider adjusting the chromatographic method (e.g., gradient, mobile phase composition) or using a column with lower resolution.[4]
Isotopic or Chemical Impurities Verify the isotopic and chemical purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR). Always request a certificate of analysis from the supplier.[3]
Isotopic (H/D) Exchange Ensure deuterium labels are on stable, non-exchangeable positions.[3] Conduct an incubation study by exposing the deuterated standard to a blank matrix for the duration of your sample preparation and analysis to check for back-exchange.[4]
Issue 2: Unstable or Poor Internal Standard Signal Intensity

Question: The signal intensity of my deuterated internal standard is highly variable or weak across samples. Why is this happening?

Answer: Variability in the internal standard's signal often points to differential matrix effects, issues with the standard's stability, or suboptimal instrument settings.

Potential Cause Recommended Action
Differential Matrix Effects Improve sample clean-up procedures to remove interfering matrix components. Consider diluting the sample to reduce the concentration of matrix components.[2]
Incorrect Standard Concentration Ensure the concentration of the internal standard is appropriate. A common practice is to use a concentration that provides a signal intensity around 50% of the highest calibration standard.[5]
Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, gas temperature, nebulizer pressure) specifically for the deuterated standard. Perform a direct infusion of the standard to fine-tune these settings.
Instrument Contamination A dirty ion source can lead to unstable ionization and signal suppression. Regularly clean the ion source according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Mass Spectrometer Tuning and Optimization for a Deuterated Internal Standard

Objective: To determine the optimal mass spectrometer parameters for a target analyte and its deuterated internal standard to maximize signal intensity and stability for quantitative analysis using Multiple Reaction Monitoring (MRM).

Methodology:

  • Solution Preparation:

    • Prepare individual 1 mg/mL stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

    • From the stock solutions, prepare separate working solutions for infusion at a concentration of 100-1000 ng/mL in a solvent mixture that mimics the initial mobile phase conditions of the intended LC method.[6]

  • Direct Infusion and Precursor Ion Identification:

    • Set up a syringe pump to infuse the analyte working solution at a low, steady flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source.

    • In the instrument control software, set the scan type to a Q1 scan over a mass range that includes the expected molecular weight of the analyte.

    • Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Record this m/z value.

    • Repeat this step for the deuterated internal standard.

  • Product Ion Selection:

    • Change the scan type to "Product Ion Scan."

    • Set the Q1 quadrupole to transmit only the precursor ion m/z identified in the previous step.

    • Scan the Q3 quadrupole over a relevant mass range to detect the fragment ions.

    • Select two to three of the most intense and stable product ions to create the MRM transitions. One transition is typically used for quantification (quantifier) and another for confirmation (qualifier).[6]

    • Repeat this step for the deuterated internal standard.

  • Declustering Potential (DP) Optimization:

    • Set up an MRM method using the precursor ion and one of the selected product ions.

    • Create an experiment that ramps the DP value across a relevant range (e.g., from 20 V to 150 V in 10 V steps) while monitoring the MRM transition intensity.[6]

    • Plot the ion intensity as a function of the DP and select the voltage that produces the maximum signal intensity for the precursor ion.

    • Repeat this optimization for both the analyte and the deuterated internal standard.

  • Collision Energy (CE) Optimization:

    • Using the optimized DP, create an experiment to optimize the CE for each MRM transition.

    • For each transition, ramp the CE value across a range (e.g., from 5 V to 60 V in 2-5 V steps).[6]

    • Determine the CE value that yields the maximum intensity for each specific transition.

    • Repeat this optimization for all selected transitions for both the analyte and the deuterated internal standard.

Protocol 2: Assessment of Isotopic Purity of a Deuterated Standard

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the presence of the unlabeled analyte.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for high-resolution mass spectrometry (HRMS) analysis.[1]

  • HRMS Analysis:

    • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

    • Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks of the deuterated standard and the corresponding unlabeled compound.[1]

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and the various deuterated isotopologues (d1, d2, ... dn).

    • Integrate the peak areas for each of these signals.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(dn) / (Area(d0) + Area(d1) + ... + Area(dn))] * 100

Protocol 3: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard exchange with protons from the sample matrix.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., the initial mobile phase).

      • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]

  • Incubation:

    • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4]

  • Sample Processing:

    • Process the samples using your established extraction procedure.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS.

    • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]

Visualizations

troubleshooting_workflow start Inaccurate/Inconsistent Quantitative Results check_coelution Check for Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution Confirmed check_coelution->coelution_ok Yes coelution_bad Shift Observed check_coelution->coelution_bad No check_purity Verify Isotopic and Chemical Purity of IS coelution_ok->check_purity adjust_chrom Adjust Chromatographic Conditions coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impurity Detected check_purity->purity_bad No check_exchange Investigate H/D Back-Exchange purity_ok->check_exchange new_standard Source New High-Purity Standard purity_bad->new_standard exchange_ok No Exchange check_exchange->exchange_ok No exchange_bad Exchange Occurring check_exchange->exchange_bad Yes end Accurate Quantification exchange_ok->end stable_label Select IS with Labels on Stable Positions exchange_bad->stable_label

Troubleshooting workflow for inaccurate quantitative results.

unstable_signal_workflow start Unstable/Poor IS Signal Intensity check_matrix Evaluate for Differential Matrix Effects start->check_matrix matrix_ok Consistent Matrix Effects check_matrix->matrix_ok No matrix_bad Differential Effects Observed check_matrix->matrix_bad Yes check_concentration Verify IS Concentration matrix_ok->check_concentration improve_cleanup Improve Sample Clean-up/Dilute Sample matrix_bad->improve_cleanup improve_cleanup->check_matrix conc_ok Concentration Appropriate check_concentration->conc_ok Yes conc_bad Concentration Suboptimal check_concentration->conc_bad No optimize_source Optimize Ion Source Parameters conc_ok->optimize_source adjust_conc Optimize IS Concentration conc_bad->adjust_conc adjust_conc->check_concentration source_ok Source Optimized optimize_source->source_ok Yes source_bad Poor Ionization optimize_source->source_bad No check_contamination Inspect/Clean Ion Source source_ok->check_contamination tune_source Perform Direct Infusion Tuning source_bad->tune_source tune_source->optimize_source contamination_ok Source is Clean check_contamination->contamination_ok end Stable IS Signal contamination_ok->end

Troubleshooting workflow for unstable internal standard signals.

method_development_workflow start Method Development Start select_is Select Deuterated IS (Purity, Stability, Mass Shift) start->select_is tune_ms Tune MS Parameters (Direct Infusion) select_is->tune_ms optimize_mrm Optimize MRM Transitions (DP, CE) tune_ms->optimize_mrm develop_lc Develop LC Method (Co-elution) optimize_mrm->develop_lc prepare_samples Prepare Calibration Standards and QCs develop_lc->prepare_samples validate_method Validate Method (Accuracy, Precision, Linearity) prepare_samples->validate_method analyze_samples Analyze Samples validate_method->analyze_samples

General experimental workflow for method development.

is_selection_logic goal Goal: Accurate & Precise Quantification requirement1 High Isotopic Purity (>=98%) goal->requirement1 requirement2 Stable Deuterium Labels (No H/D Exchange) goal->requirement2 requirement3 Sufficient Mass Shift (>=3 amu) goal->requirement3 requirement4 Co-elution with Analyte goal->requirement4 outcome Selection of an Ideal Deuterated Internal Standard requirement1->outcome requirement2->outcome requirement3->outcome requirement4->outcome

Logical relationship for selecting a deuterated standard.

References

stability and storage conditions for 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 5-Chloro-N-cyclohexylpentanamide-d11, a deuterated internal standard commonly used in bioanalytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the isotopic purity and chemical integrity of this compound. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, such as during routine use, refrigeration at 2-8°C is suitable. The compound should be stored in a tightly sealed container, protected from light and moisture.

Q2: In what form is this compound typically supplied and how should I prepare stock solutions?

A2: this compound is typically supplied as a neat solid. To prepare a stock solution, it is recommended to dissolve the compound in an anhydrous organic solvent such as methanol (B129727) or acetonitrile (B52724). It is crucial to use a high-purity, dry solvent to prevent hydrolysis.

Q3: For which analyte is this compound typically used as an internal standard?

A3: 5-Chloro-N-cyclohexylpentanamide is a known precursor in the synthesis of the drug Cilostazol. Therefore, this compound is an appropriate internal standard for the quantification of Cilostazol and its metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Q4: What are the potential stability issues with this compound?

A4: There are three primary potential stability concerns for this molecule:

  • Hydrolysis of the amide bond: While amide bonds are generally stable, they can undergo hydrolysis under strong acidic or basic conditions, especially when heated.

  • Isotopic Exchange: The deuterium (B1214612) labels on the cyclohexyl ring are generally stable. However, prolonged exposure to harsh pH conditions or certain matrices could potentially lead to back-exchange with hydrogen atoms.

  • Dehalogenation: The carbon-chlorine bond can be susceptible to degradation, particularly through reductive dechlorination.

Troubleshooting Guide

This guide addresses common problems that may arise during the use of this compound in analytical experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent internal standard response in LC-MS/MS analysis. 1. Degradation of the internal standard: The compound may have degraded due to improper storage or handling. 2. Isotopic exchange: Deuterium atoms may have exchanged with hydrogen atoms from the solvent or matrix. 3. Precipitation of the internal standard: The compound may have precipitated out of solution, especially if stored at low temperatures.1. Prepare a fresh stock solution from the neat material. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled compound. 3. Ensure the internal standard is fully dissolved before use. Gentle warming and vortexing may be necessary.
Appearance of an unexpected peak at the retention time of the unlabeled analyte in blank samples spiked with the internal standard. Isotopic exchange (back-exchange): The deuterated internal standard is losing its deuterium labels and is being detected as the unlabeled analyte.1. Check the pH of your mobile phase and sample solutions. Avoid strongly acidic or basic conditions. 2. Evaluate the stability of the internal standard in the sample matrix by incubating it at different time points and analyzing for the presence of the unlabeled form. 3. If exchange is persistent, consider using a different deuterated internal standard with labels in more stable positions, or a ¹³C-labeled standard if available.
Low recovery of the internal standard during sample preparation. Adsorption to surfaces: The compound may be adsorbing to plasticware or glassware. Degradation during sample processing: Harsh extraction conditions (e.g., high temperature, extreme pH) may be degrading the compound.1. Use silanized glassware or low-adsorption plasticware. 2. Evaluate the stability of the internal standard under your sample preparation conditions. 3. Optimize extraction parameters to be as mild as possible.

Storage Conditions Summary

Condition Temperature Solvent Container Additional Notes
Long-Term Storage -20°CNeat (solid) or in anhydrous organic solventTightly sealed, amber vialProtect from light and moisture.
Short-Term Storage 2-8°CIn anhydrous organic solventTightly sealed, amber vialFor working solutions in frequent use.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

  • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Accurately weigh a suitable amount of the compound (e.g., 1 mg) using an analytical balance.

  • Transfer the weighed compound to a volumetric flask of the appropriate size (e.g., 1 mL).

  • Add a small amount of anhydrous methanol or acetonitrile to dissolve the compound.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and vortex to ensure homogeneity.

  • Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap for storage.

Protocol 2: Assessment of Internal Standard Stability in a Biological Matrix

  • Prepare quality control (QC) samples at low and high concentrations of the analyte in the relevant biological matrix (e.g., plasma).

  • Spike these QC samples with the working concentration of the this compound internal standard.

  • Analyze a set of these QC samples immediately (T=0) to establish a baseline response ratio (analyte/internal standard).

  • Store the remaining QC samples under the intended experimental conditions (e.g., room temperature for bench-top stability, -80°C for long-term stability).

  • Analyze the stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term; weekly or monthly for long-term).

  • Calculate the response ratio for each time point and compare it to the T=0 value. The internal standard is considered stable if the response ratio remains within an acceptable range (typically ±15%) of the initial value.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Internal Standard Response check_storage Verify Storage Conditions (-20°C Long-Term, 2-8°C Short-Term) start->check_storage prep_fresh Prepare Fresh Stock Solution in Anhydrous Solvent check_storage->prep_fresh analyze_is Analyze IS Solution Alone prep_fresh->analyze_is check_exchange Check for Isotopic Exchange (Presence of Unlabeled Analyte) analyze_is->check_exchange check_precipitation Ensure Complete Dissolution check_exchange->check_precipitation No Exchange adjust_ph Adjust pH of Mobile Phase/ Sample to be Neutral check_exchange->adjust_ph Exchange Detected resolve Problem Resolved check_precipitation->resolve Dissolution was the issue matrix_stability Perform Matrix Stability Study adjust_ph->matrix_stability adjust_ph->resolve pH adjustment successful consider_alt_is Consider Alternative IS (e.g., ¹³C-labeled) matrix_stability->consider_alt_is Exchange Persists consider_alt_is->resolve

Caption: Troubleshooting workflow for inconsistent internal standard response.

Logical_Relationship_of_Stability cluster_degradation Potential Degradation Pathways cluster_storage Recommended Storage compound This compound hydrolysis Amide Hydrolysis (Strong Acid/Base, Heat) compound->hydrolysis susceptible to exchange Isotopic Exchange (Harsh pH) compound->exchange susceptible to dehalogenation Dehalogenation (Reductive Conditions) compound->dehalogenation susceptible to temp Temperature (-20°C or 2-8°C) compound->temp stored at solvent Anhydrous Solvent compound->solvent dissolved in light_moisture Protect from Light & Moisture compound->light_moisture protected from

Technical Support Center: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experimental results by minimizing hydrogen-deuterium back-exchange.

Troubleshooting Guide: Common Issues in HDX-MS

This section addresses specific problems that can arise during HDX-MS experiments, leading to data inaccuracies due to back-exchange.

Issue 1: High Levels of Back-Exchange Observed Across All Peptides

  • Question: My data shows a consistently high level of back-exchange (e.g., >30%) across all identified peptides. What are the likely causes and how can I fix this?

  • Answer: High global back-exchange is a common issue and typically points to suboptimal conditions during the quenching and analysis steps of the workflow.[1][2][3] The primary goal is to "quench" the H-D exchange reaction and maintain those conditions until mass analysis.

    • Suboptimal pH: The rate of hydrogen exchange is at its minimum at approximately pH 2.5.[3][4] Ensure your quench buffer and LC mobile phases are accurately prepared and maintained within the pH 2.25-2.5 range.[5][6]

    • Elevated Temperatures: Temperature significantly influences the rate of back-exchange.[4][7][8] It is critical to maintain low temperatures (ideally 0°C or even sub-zero) for all post-labeling steps, including quenching, digestion, and chromatography.[2][5][9][10]

    • Prolonged Analysis Time: The longer the deuterated sample is in a protiated (hydrogen-containing) environment, the more back-exchange will occur.[2][3] Shortening the liquid chromatography gradient can help, although this may sacrifice separation efficiency for a modest reduction in back-exchange.[1][9] Optimizing for a rapid, yet effective, separation is key.

Troubleshooting Workflow for High Back-Exchange

Troubleshooting High Back-Exchange Start High Back-Exchange Detected Check_pH Verify Quench/LC Buffer pH (Target: 2.25-2.5) Start->Check_pH Check_Temp Confirm Low Temperature Control (Target: ~0°C or sub-zero) Start->Check_Temp Check_Time Evaluate LC Gradient Time Start->Check_Time Adjust_pH Adjust pH of Buffers Check_pH->Adjust_pH Improve_Cooling Enhance Cooling of System Components Check_Temp->Improve_Cooling Optimize_LC Shorten LC Gradient Check_Time->Optimize_LC Re_Run Re-run Experiment Adjust_pH->Re_Run Improve_Cooling->Re_Run Optimize_LC->Re_Run Problem_Solved Problem Resolved Re_Run->Problem_Solved

Caption: Troubleshooting logic for common H-D back-exchange issues.

Issue 2: Inconsistent Back-Exchange Between Replicate Runs

  • Question: I'm observing significant variability in the percentage of back-exchange between my technical replicates. What could be causing this inconsistency?

  • Answer: Inconsistent back-exchange points to a lack of reproducibility in the experimental workflow.

    • Manual Timing Variations: The time between initiating the quench and freezing the sample or injecting it into the LC-MS system must be highly consistent.[11] Automation can significantly improve reproducibility.[12][13]

    • Sample Carry-Over: Peptides from a previous run can adhere to the columns or tubing and elute in a subsequent run.[2] These "carry-over" peptides will have been exposed to protiated solvents for a longer duration, thus exhibiting higher back-exchange and skewing the results of the next sample.[2] Implementing rigorous wash steps between runs is crucial.[2]

    • Inconsistent Sample Preparation: Ensure all reagents are prepared from the same stock solutions and that all sample handling steps are standardized and followed meticulously.

Issue 3: Certain Peptides Show Unexpectedly High Back-Exchange

  • Question: While most of my peptides have low back-exchange, a few specific peptides consistently show very high levels of deuterium (B1214612) loss. Why is this happening?

  • Answer: Peptide-specific back-exchange can be influenced by the intrinsic properties of the amino acids within the peptide sequence.[1] Some amino acid side chains can catalyze exchange. Additionally, interactions between the peptide and the stationary phase of the chromatography column can either accelerate or decelerate back-exchange depending on the peptide's sequence and length. While this is an inherent property of the peptide, ensuring the most minimal back-exchange conditions overall can help mitigate this effect. Using software to correct for back-exchange based on maximally deuterated controls is also a recommended practice.[2][14]

Frequently Asked Questions (FAQs)

Q1: What is back-exchange in HDX-MS and why is it a problem?

A1: Back-exchange is the undesirable process where deuterium atoms that have been incorporated into a protein are exchanged back for hydrogen atoms from the solvent during the analysis steps (post-labeling).[2][7] This leads to a loss of the deuterium label, which can result in an underestimation of the true extent of deuterium uptake and potentially lead to the misinterpretation of protein dynamics and solvent accessibility data.[2]

Q2: What are the most critical experimental parameters to control to minimize back-exchange?

A2: The two most critical parameters are pH and temperature . The rate of hydrogen-deuterium exchange is slowest at a pH of approximately 2.5 and decreases significantly with lower temperatures.[3][4] Therefore, all steps following the deuterium labeling, including quenching, digestion, and chromatographic separation, should be performed at a pH of ~2.5 and a temperature as close to 0°C as possible (sub-zero chromatography can also be employed).[2][10]

Q3: How can I experimentally measure the level of back-exchange?

A3: The level of back-exchange can be determined by analyzing a "maximally deuterated" control sample.[2][15] This is a sample of your protein that has been denatured and incubated in a high concentration of D₂O for an extended period to ensure nearly 100% deuteration at all exchangeable sites.[15][16] This sample is then subjected to the same analytical workflow as your experimental samples. The difference between the theoretical maximum deuterium incorporation and the experimentally measured value for each peptide represents the amount of back-exchange.

Q4: What is a typical quench buffer composition?

A4: A quench buffer must rapidly lower the pH and temperature of the sample. Typical components include a buffer to maintain a low pH (e.g., phosphate (B84403) or citrate), a denaturant to unfold the protein for digestion (e.g., guanidine (B92328) hydrochloride [GdnHCl] or urea), and sometimes a reducing agent (e.g., TCEP) if disulfide bonds are present.[7][8][17] The final pH is adjusted to be within the 2.3-2.5 range.

Component Concentration Range Purpose
Buffer (e.g., Phosphate, Citrate) 100-400 mMMaintain low pH (~2.3-2.5)
Denaturant (e.g., GdnHCl, Urea) 1.6 - 8 MUnfold protein for digestion
Reducing Agent (e.g., TCEP) 0.2 - 0.5 MReduce disulfide bonds (if present)

Q5: Are there software tools that can help correct for back-exchange?

A5: Yes, several software packages are available that can perform back-exchange corrections.[14][18][19][20] These tools typically use data from a maximally deuterated control to calculate a correction factor for each peptide, which is then applied to the experimental data.[14][18] Examples of such software include HDfleX, DECA, HDX Workbench, and DynamX.[14][18][19]

Experimental Protocols

Protocol 1: Preparation of a Maximally Deuterated (maxD) Control Sample

This protocol is adapted from established methods to prepare a control sample for measuring back-exchange.[9][15]

  • Denaturation:

    • Start with your protein of interest at the same concentration used in your HDX experiments.

    • Lyophilize approximately 15 µL of the protein solution.

    • Resuspend the dried protein in 15 µL of a denaturation buffer (e.g., 7M Guanidine-HCl in H₂O). If disulfide bonds are present, include a reducing agent like 50 mM DTT.

    • Heat the sample at 90°C for 5 minutes.

    • Cool the sample to room temperature.

  • Deuteration:

    • Add deuterated labeling buffer (the same buffer used in your experiments but prepared in >90% D₂O) to the denatured protein.

    • Incubate the sample at an elevated temperature (e.g., 50°C) for 10-20 minutes to facilitate complete exchange.

    • Cool the sample to 0°C in an ice bath.

  • Quenching and Analysis:

    • Quench the reaction by adding an equal volume of ice-cold quench buffer.

    • Immediately analyze the sample using your standard HDX-MS LC-MS workflow or flash-freeze in liquid nitrogen for later analysis.[7]

Protocol 2: Standard Bottom-Up HDX-MS Workflow to Minimize Back-Exchange

This protocol outlines a typical workflow designed to minimize deuterium loss.[5][8][21]

HDX-MS Workflow Diagram

Standard HDX-MS Workflow Start Protein in H2O Buffer Labeling Deuterium Labeling (Dilute in D2O Buffer, Timed Incubation) Start->Labeling Quench Quench Reaction (Add ice-cold quench buffer, pH ~2.5, ~0°C) Labeling->Quench Digestion Online Proteolytic Digestion (e.g., Pepsin column, ~0°C) Quench->Digestion Separation Peptide Trapping & LC Separation (Rapid gradient, ~0°C) Digestion->Separation Analysis Mass Spectrometry Analysis Separation->Analysis

Caption: Standard HDX-MS workflow to minimize back-exchange.

  • Preparation: Pre-chill all buffers (labeling, quench), tubes, and pipette tips to their target temperatures (e.g., labeling buffer at reaction temp, quench buffer at 0°C).

  • Deuterium Labeling: Initiate the exchange reaction by diluting the protein sample into the D₂O labeling buffer at a defined ratio (e.g., 1:10 or 1:20).[21] Incubate for a series of predetermined time points (e.g., 10s, 1min, 10min).

  • Quenching: Stop the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer (pH ~2.5).[5] Mix rapidly.

  • Digestion and Analysis: Immediately inject the quenched sample into a chilled LC system equipped with an online immobilized protease column (e.g., pepsin).[2][21] The peptides are then trapped, desalted, and separated by UPLC using a rapid gradient with a mobile phase at pH ~2.5 and the column compartment maintained at or below 0°C.[9][10] The eluted peptides are then analyzed by the mass spectrometer.

References

Technical Support Center: 5-Chloro-N-cyclohexylpentanamide-d11 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Chloro-N-cyclohexylpentanamide-d11. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and achieve reliable, high-quality analytical results.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your analytical method.[1][2] This guide provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Shape Issues

G Troubleshooting Workflow for Peak Shape Issues A Start: Poor Peak Shape Observed B Check for Obvious Errors: - Leaks? - Correct Mobile Phase & Sample? A->B C Evaluate All Peaks in Chromatogram B->C D All Peaks Affected? C->D Yes F Only Analyte Peak Affected? C->F No E System-Wide Issue: - Column Void/Contamination - Blocked Frit - Detector/Injector Problem D->E H Systematic Parameter Adjustment E->H G Analyte-Specific Issue: - Secondary Interactions - Sample Overload - Mobile Phase Mismatch F->G G->H I Mobile Phase Optimization: - Adjust pH (lower) - Modify Buffer Strength - Change Organic Modifier H->I J Column Optimization: - Use End-capped Column - Try Different Stationary Phase (e.g., C8) - Check Column Lifespan H->J K Sample & Method Optimization: - Reduce Injection Volume/Concentration - Adjust Temperature - Optimize Flow Rate H->K L Peak Shape Improved? I->L J->L K->L M End: Method Optimized L->M Yes N Consult Further Documentation or Support L->N No

Caption: A logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing with this compound. What is the most likely cause?

A1: Peak tailing for a compound like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][3] The amide group in your compound can interact with free silanol (B1196071) groups on the silica-based column packing.[1][3] This is a common cause of peak tailing, especially for basic or polar compounds.[1][4]

To mitigate this, consider the following:

  • Lowering the mobile phase pH: Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing their interaction with your analyte.[3][5]

  • Using an end-capped column: These columns have their residual silanol groups chemically deactivated, minimizing secondary interactions.[1][5]

  • Adding a buffer to the mobile phase: Buffers help maintain a consistent pH and can mask residual silanol interactions.[1][5]

Q2: Could the deuterium (B1214612) labeling (d11) in my analyte affect its peak shape?

A2: While the primary effect of deuterium labeling is an increase in mass, it can also have a subtle secondary isotope effect on chromatographic retention.[6] In reversed-phase liquid chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts due to differences in interactions with the stationary phase.[6] However, significant changes in peak shape are not typically expected solely due to deuterium substitution. If you are experiencing poor peak shape, it is more likely related to other factors discussed in this guide.[6]

Q3: My peaks are fronting. What should I investigate?

A3: Peak fronting is often a sign of column overload.[5][7] This occurs when the concentration or volume of the injected sample is too high for the column to handle, leading to a saturation of the stationary phase.[5] To confirm if this is the issue, try diluting your sample and injecting a smaller volume.[1] If the peak shape improves, you have identified the cause.

Other potential causes for peak fronting include:

  • Poor sample solubility: Ensure your analyte is fully dissolved in the injection solvent.

  • Column collapse or void: This can happen with older columns or if the column has been subjected to harsh conditions.[2][5]

Q4: I'm seeing split peaks. What does this indicate?

A4: Split peaks often suggest a problem at the head of the column or an issue with the sample injection.[2][5] Common causes include:

  • Partially blocked column frit: Debris from the sample or mobile phase can accumulate on the inlet frit, causing the sample to be unevenly distributed onto the column.[2]

  • Column void: A void or channel in the packing material at the column inlet can cause the sample band to split.[2][8]

  • Mismatch between injection solvent and mobile phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[9]

If all peaks in your chromatogram are split, the issue is likely related to the instrument or column inlet.[2] If only the analyte peak is split, it could be an issue with sample preparation or co-elution with an impurity.

Experimental Protocols and Data

While specific experimental data for this compound is not publicly available, the following tables summarize the expected effects of key chromatographic parameters on peak shape based on established principles.

Table 1: Effect of Mobile Phase Parameters on Peak Shape
ParameterAdjustmentExpected Effect on Peak Shape for this compoundRationale
Mobile Phase pH Decrease pH (e.g., to < 3)Improved symmetry, reduced tailingSuppresses ionization of free silanol groups on the stationary phase, minimizing secondary interactions with the amide group.[1][3]
Buffer Concentration Increase (e.g., 10-25 mM)Improved symmetry, reduced tailingMasks residual silanol interactions and maintains a stable pH.[1]
Organic Modifier Change from Methanol to Acetonitrile (or vice versa)May improve symmetryDifferent organic modifiers can alter selectivity and minimize secondary interactions.
Flow Rate DecreaseNarrower peaks, potentially improved symmetryAllows for more efficient mass transfer between the mobile and stationary phases.[10]
Table 2: Effect of Column and Temperature Parameters on Peak Shape
ParameterAdjustmentExpected Effect on Peak Shape for this compoundRationale
Column Chemistry Switch to an end-capped columnSignificantly improved symmetryEnd-capping deactivates residual silanol groups, reducing secondary interactions.[1][5]
Switch from C18 to C8May improve symmetry and reduce run timeA shorter alkyl chain can be less retentive and may offer different selectivity, potentially improving peak shape.
Column Temperature IncreaseNarrower peaks, potentially reduced tailingHigher temperatures can improve mass transfer and reduce mobile phase viscosity, leading to better efficiency.[10]
Injection Volume DecreaseImproved symmetry, especially for fronting peaksReduces the risk of column overload.[10]
General Experimental Protocol for Method Development

This protocol provides a starting point for developing a robust HPLC method for this compound.

  • Column Selection: Begin with a high-quality, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient:

    • Start with a gradient of 50-95% B over 15 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detector: UV at an appropriate wavelength (determine via UV scan).

  • Optimization:

    • Based on the initial results, adjust the gradient to optimize the separation and elution time.

    • If peak tailing is observed, consider increasing the column temperature in 5 °C increments (up to the column's limit) or further adjusting the mobile phase pH.

    • If peak fronting occurs, reduce the sample concentration.

  • System Suitability: Once an acceptable peak shape is achieved, establish system suitability criteria, including tailing factor (ideally close to 1.0), resolution, and reproducibility.[12]

References

potential interferences in 5-Chloro-N-cyclohexylpentanamide-d11 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-N-cyclohexylpentanamide-d11 Analysis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals using this compound as an internal standard in quantitative bioanalysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] Because their physicochemical properties are nearly identical to the unlabeled analyte of interest, they can effectively compensate for variability in sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][3][4]

Q2: What are the most common sources of error when using a deuterated internal standard?

A: The most common issues include matrix effects, isotopic back-exchange, impurities in the standard, and sample carryover.[2][3][5][6] Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS and can affect accuracy and sensitivity.[7][8][9]

Q3: What is isotopic back-exchange and how can I prevent it?

A: Isotopic back-exchange is the unintended replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., mobile phase).[5][10][11] This can lead to an underestimation of the internal standard and, consequently, an overestimation of the analyte.[5][10] Key factors that promote back-exchange are pH, temperature, and the position of the deuterium labels.[5][12] To minimize this:

  • Maintain low temperatures during sample preparation and storage.[5][12]

  • Control the pH of your solutions; the rate of exchange is often lowest around pH 2.5-3.[10][12]

  • Minimize the time the standard is in a protic solvent.[5]

  • Ensure deuterium labels are on stable positions (e.g., not on heteroatoms like N or O, or carbons adjacent to carbonyls).[11][12]

Q4: How does the isotopic purity of the d11 standard affect my results?

A: Isotopic purity refers to the percentage of the internal standard that is fully deuterated.[2] The presence of unlabeled analyte (d0) as an impurity in your d11 standard is particularly problematic.[2] It contributes to the analyte's signal, which can lead to inaccurate quantification, compromised linearity, and an artificially high lower limit of quantification (LLOQ).[2] Always consult the Certificate of Analysis for your standard to verify its isotopic purity.[12]

Troubleshooting Guides

This section addresses specific problems you may encounter. For each problem, potential causes are listed along with recommended solutions and experimental protocols.

Problem 1: Inconsistent or Drifting Internal Standard (IS) Response

Your IS peak area is highly variable across a run or shows a systematic trend (e.g., decreasing or increasing over time).

Potential Cause Recommended Solution & Troubleshooting Steps
Matrix Effects Components in your sample matrix (e.g., plasma, urine) are co-eluting with the IS and suppressing or enhancing its ionization.[3][13][14] This is a very common cause of variability.
Solution: Improve sample preparation to remove interfering components.[7][13][15][16] Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[13][15] See Protocol 1 to quantify matrix effects.
Isotopic Back-Exchange Deuterium atoms are exchanging with protons in your mobile phase or sample diluent, reducing the IS signal over time.[5]
Solution: Evaluate the stability of the IS in the mobile phase.[5] Adjust mobile phase pH to be near the point of minimum exchange (~pH 2.5) if chromatographically feasible.[5][12] Keep the autosampler cooled.
System Carryover Residual amounts of the analyte or IS from a high-concentration sample are being injected with subsequent samples.[6][17][18]
Solution: Optimize the autosampler wash protocol. Use a strong wash solvent (e.g., a mix of acetonitrile, isopropanol, and acetone (B3395972) with acid) to effectively clean the needle and injection port.[17] Strategically place blank injections after high-concentration samples to detect carryover.[17][19] See Protocol 2 for assessing carryover.
In-Source Fragmentation The IS is fragmenting within the mass spectrometer's ion source before reaching the mass analyzer.[20] This can be influenced by instrument settings.
Solution: Optimize ion source parameters. Lower the declustering potential (or fragmentor voltage) and source temperature to reduce the energy imparted to the ions, which can minimize unwanted fragmentation.[20]
Problem 2: Analyte Signal Detected in Blank Samples (Spiked only with IS)

You observe a peak at the mass transition of the unlabeled analyte even in blank matrix samples that only contain the internal standard.

Potential Cause Recommended Solution & Troubleshooting Steps
Isotopic Impurity of IS The deuterated internal standard contains a significant amount of the unlabeled (d0) analyte as an impurity from its synthesis.[2]
Solution: Check the Certificate of Analysis for the specified isotopic purity.[12] Per regulatory guidelines, the response of the analyte in a blank sample spiked with IS should be no more than 20% of the response at the LLOQ.[21][22] If it exceeds this, the IS may not be suitable for the assay's sensitivity requirements.
Isotopic Back-Exchange The IS is losing a deuterium atom and being detected as a less-deuterated isotopologue that interferes with the analyte channel.[10]
Solution: Implement strategies to minimize back-exchange as described in the FAQs (control pH and temperature).[5][12]
System Carryover Contamination from a previous high-concentration sample is appearing in the blank.[17][19]
Solution: Inject multiple blank samples after the highest calibrator to confirm carryover.[17] If the signal decreases with each blank, it indicates carryover.[17] Improve the autosampler wash method.
Problem 3: Poor Chromatography (Peak Tailing, Splitting, or Retention Time Shift)

The chromatographic peak for the analyte and/or IS is not symmetrical or their retention times differ.

Potential Cause Recommended Solution & Troubleshooting Steps
Chromatographic Isotope Effect The substitution of hydrogen with heavier deuterium atoms can sometimes cause the deuterated IS to elute slightly earlier than the unlabeled analyte, especially in reverse-phase chromatography.[4][23]
Solution: This is often a minor and acceptable effect. However, if the shift is significant enough to cause differential matrix effects, optimize the chromatography (e.g., adjust gradient, mobile phase composition) to improve co-elution.[3]
Column Degradation The analytical column is old, contaminated, or has developed a void, leading to poor peak shape for both analyte and IS.
Solution: Reverse-flush the column to remove particulates.[5] If the problem persists, replace the column with a new one.
Sample Solvent Mismatch The solvent used to dissolve the final extract is significantly stronger or weaker than the initial mobile phase, causing peak distortion.[5]
Solution: Ensure the composition of the sample diluent is as close as possible to the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to determine if ion suppression or enhancement is affecting your analysis.[7][13][21]

1. Prepare Three Sets of Samples (at Low and High QC concentrations):

  • Set A (Neat Solution): Spike the analyte and IS into the final mobile phase or reconstitution solvent. This represents 100% response with no matrix.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and IS into the clean extract.[21]

  • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the extraction process.

2. Analyze and Calculate Matrix Factor (MF) and Recovery (RE):

  • Analyze all samples via LC-MS/MS.

  • Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should be ≤15%.[24]

  • Recovery (RE): Calculate as (Peak Area in Set C) / (Peak Area in Set B).

Table 1: Example Data for Matrix Effect and Recovery Assessment

Sample SetAnalyte Peak Area (Low QC)IS Peak Area (Low QC)Analyte Peak Area (High QC)IS Peak Area (High QC)
Set A (Neat) 1,000,0002,000,00010,000,0002,100,000
Set B (Post-Spike) 650,0001,350,0006,800,0001,400,000
Set C (Pre-Spike) 585,0001,215,0006,150,0001,260,000
Calculated MF 0.65 (Suppression) 0.68 (Suppression) 0.68 (Suppression) 0.67 (Suppression)
Calculated RE 90% 90% 90.4% 90%

Interpretation: The data shows significant ion suppression (~35%) for both the analyte and IS. However, because the IS experiences similar suppression, it effectively normalizes the result. The extraction recovery is consistent at 90%.

Protocol 2: Assessing System Carryover

This protocol helps determine if residue from previous injections is affecting subsequent analyses.[25]

1. Injection Sequence:

  • Inject a blank solvent sample to establish a baseline.

  • Inject the highest concentration standard (Upper Limit of Quantification, ULOQ).

  • Immediately inject a series of at least three blank solvent samples.[17]

2. Data Analysis:

  • Examine the chromatograms of the blank injections that followed the ULOQ.

  • Acceptance Criteria (per FDA guidance): The response of any interfering peak in the first blank injection must be ≤ 20% of the analyte response at the LLOQ.[25]

Table 2: Example Carryover Assessment Data

InjectionAnalyte Peak AreaIS Peak Area% of LLOQ ResponsePass/Fail
LLOQ Standard 5,1001,950,000100%-
ULOQ Standard 10,200,0002,050,000--
Blank 1 (Post-ULOQ) 850Not Detected16.7%Pass
Blank 2 (Post-ULOQ) Not DetectedNot Detected0%Pass
Blank 3 (Post-ULOQ) Not DetectedNot Detected0%Pass

Visualizations

Troubleshooting Workflow for Inconsistent IS Response

This diagram outlines a logical sequence for diagnosing the root cause of a variable internal standard signal.

G start Start: Inconsistent IS Response check_pattern Plot IS Area vs. Injection # Identify Pattern start->check_pattern sporadic Sporadic Flyers? check_pattern->sporadic systematic Systematic Trend? check_pattern->systematic pipetting Potential Cause: - Pipetting Error - Missed IS Spike - Injection Failure sporadic->pipetting Yes matrix Potential Cause: - Matrix Effects - IS Instability (Back-Exchange) systematic->matrix Yes (e.g., trend in samples vs standards) carryover Potential Cause: - System Carryover systematic->carryover Yes (e.g., decreasing trend after high sample) reanalyze Solution: Re-analyze Affected Sample pipetting->reanalyze protocol1 Solution: Perform Matrix Effect Experiment (Protocol 1) matrix->protocol1 protocol2 Solution: Perform Carryover Experiment (Protocol 2) carryover->protocol2 G cluster_lc LC Column cluster_ms MS Ion Source (ESI) Analyte Analyte Droplet_Good Ideal Ionization (Clean Sample) Droplet_Bad Ion Suppression (Matrix Present) Analyte->Droplet_Bad Co-elution IS IS (d11) IS->Droplet_Bad Co-elution Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet_Bad Co-elution Analyte_Ion_Good Analyte+ Droplet_Good->Analyte_Ion_Good Efficient Ionization IS_Ion_Good IS+ Droplet_Good->IS_Ion_Good Efficient Ionization Analyte_Ion_Bad Analyte+ Droplet_Bad->Analyte_Ion_Bad Competition for Charge/Surface IS_Ion_Bad IS+ Droplet_Bad->IS_Ion_Bad Competition for Charge/Surface Matrix_Compete Matrix Droplet_Bad->Matrix_Compete Competition for Charge/Surface Detector MS Detector Analyte_Ion_Good->Detector High Signal IS_Ion_Good->Detector High Signal Analyte_Ion_Bad->Detector Suppressed Signal IS_Ion_Bad->Detector Suppressed Signal G cluster_pathways Potential Metabolic Pathways Parent 5-Chloro-N-cyclohexylpentanamide (Analyte) Dealkylation N-Dealkylation (CYP450 Mediated) Parent->Dealkylation Hydrolysis Amide Hydrolysis (Amidase Mediated) Parent->Hydrolysis Metabolite1 Metabolite: 5-Chloropentanamide Dealkylation->Metabolite1 Forms primary amide Metabolite2 Metabolite: 5-Chloropentanoic Acid + Cyclohexylamine Hydrolysis->Metabolite2 Cleaves amide bond

References

Technical Support Center: Best Practices for Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during quantitative analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or

Validation & Comparative

A Comparative Guide to Key Intermediates in Cilostazol Synthesis: 5-Chloro-N-cyclohexylpentanamide and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 5-Chloro-N-cyclohexylpentanamide and its structural analog and subsequent synthetic product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Both compounds are pivotal intermediates in the manufacturing of Cilostazol, a medication used to treat intermittent claudication. The deuterated form, 5-Chloro-N-cyclohexylpentanamide-d11, is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart in various analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Chloro-N-cyclohexylpentanamide and 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is presented below.

Property5-Chloro-N-cyclohexylpentanamide5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
CAS Number 15865-18-673963-42-5
Molecular Formula C₁₁H₂₀ClNOC₁₁H₁₉ClN₄
Molecular Weight 217.74 g/mol 242.75 g/mol
Appearance White to Off-White SolidWhite Solid
Melting Point Not specified49-52 °C[1]

Synthetic Pathway and Performance in Cilostazol Synthesis

5-Chloro-N-cyclohexylpentanamide serves as the precursor for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which is then subsequently used to synthesize Cilostazol. The efficiency of each synthetic step is crucial for the overall yield and purity of the final active pharmaceutical ingredient.

G cluster_0 Synthesis of 5-Chloro-N-cyclohexylpentanamide cluster_1 Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole cluster_2 Synthesis of Cilostazol A Cyclohexylamine (B46788) + 5-Chlorovaleryl Chloride B 5-Chloro-N-cyclohexylpentanamide A->B Acylation Yield: 88.7% C 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole B->C Cyclization Yield: ~93% E Cilostazol C->E Condensation Yield: 92.5% D 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone D->E Condensation Yield: 92.5%

Caption: Synthetic pathway of Cilostazol highlighting key intermediates.

Experimental Protocols

Detailed experimental methodologies for the synthesis of each intermediate and the final product, Cilostazol, are provided below.

Synthesis of 5-Chloro-N-cyclohexylpentanamide

Experimental Protocol: To a reaction vessel containing 200 mL of methyltetrahydrofuran, 60 mL of water, and 75.9 g (0.55 mol) of potassium carbonate, 49.6 g (0.5 mol) of cyclohexylamine is added. The mixture is stirred and cooled to below 5°C. Subsequently, 77.5 g (0.5 mol) of 5-chlorovaleryl chloride is slowly added dropwise. After the addition is complete, the reaction is allowed to proceed at room temperature for 2 hours. The layers are then separated, and the organic layer is washed sequentially with 0.1 mol/L hydrochloric acid and water until neutral. The aqueous layer is extracted twice with 50 mL portions of methyltetrahydrofuran. The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Petroleum ether (200 mL) is added to the resulting grease, and the mixture is stirred at room temperature to induce crystallization. The white crystalline product is collected by filtration and dried to yield 96.6 g of 5-Chloro-N-cyclohexylpentanamide.

Yield: 88.7%

G A 1. Add cyclohexylamine, methyltetrahydrofuran, water, and potassium carbonate to reactor. B 2. Cool mixture to < 5°C. A->B C 3. Slowly add 5-chlorovaleryl chloride. B->C D 4. React at room temperature for 2 hours. C->D E 5. Separate layers and wash organic phase. D->E F 6. Extract aqueous phase with methyltetrahydrofuran. E->F G 7. Combine, dry, and concentrate organic phases. F->G H 8. Crystallize product from petroleum ether. G->H I 9. Filter and dry the final product. H->I

Caption: Workflow for the synthesis of 5-Chloro-N-cyclohexylpentanamide.

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Experimental Protocol: In a suitable reaction vessel, 12.8 g of 5-Chloro-N-cyclohexylpentanamide is mixed with 120 g of toluene (B28343) at room temperature. To this mixture, 15.9 g of phosphorous pentachloride is added, and the mixture is stirred for approximately 3 hours. Following this, 9.8 g of trimethylsilyl (B98337) azide (B81097) is added, and the reaction is stirred at room temperature for about 16 hours. Upon completion, 50 g of water is added, and the organic and aqueous phases are separated. The organic phase is washed with 40 g of water, and the toluene is removed by evaporation under vacuum at 45-50°C to yield 13.3 g of 1-cyclohexyl-5-(4-chlorobutyl)tetrazole.

Yield: Approximately 93%

G A 1. Mix 5-Chloro-N-cyclohexylpentanamide and toluene at room temperature. B 2. Add phosphorous pentachloride and stir for 3 hours. A->B C 3. Add trimethylsilyl azide and stir for 16 hours. B->C D 4. Add water and separate the organic phase. C->D E 5. Wash the organic phase with water. D->E F 6. Evaporate toluene under vacuum to obtain the product. E->F

Caption: Workflow for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Synthesis of Cilostazol

Experimental Protocol: A 5000L reactor is charged with 296 g (1.22 mol) of 1-cyclohexyl-5-(4-chlorobutyl)-1,2,3,4-tetrazole, 180 g (1.1 mol) of 6-Hydroxy-3,4-dihydroquinolinone, 385 g (2.79 mol) of potassium carbonate, 36 g (0.9 mol) of sodium hydroxide, 9 g (0.071 mol) of sodium sulfite, and 1600 g of 66.7% ethanol. The mixture is heated to reflux and maintained for 8 hours. After the reaction is complete, 600g of water is added, and the mixture is stirred at reflux for 40 minutes. The layers are allowed to separate, and the organic phase is cooled to 5°C to induce crystallization. The product is collected by filtration, rinsed with ethanol, and dried under reduced pressure at 85°C to afford 377 g of a white solid.

Yield: 92.5% Purity: 99.8%

G A 1. Charge reactor with tetrazole, quinolinone, bases, sodium sulfite, and ethanol. B 2. Heat to reflux for 8 hours. A->B C 3. Add water and reflux for 40 minutes. B->C D 4. Separate layers and cool the organic phase to 5°C. C->D E 5. Filter, rinse, and dry the crystalline product. D->E

Caption: Workflow for the synthesis of Cilostazol.

Performance Comparison

Reaction StageStarting Material(s)ProductReported Yield
Stage 1 Cyclohexylamine + 5-Chlorovaleryl Chloride5-Chloro-N-cyclohexylpentanamide88.7%
Stage 2 5-Chloro-N-cyclohexylpentanamide5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole~93%
Stage 3 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole + 6-Hydroxy-3,4-dihydro-2(1H)-quinolinoneCilostazol92.5%

The data indicates high-yielding steps for the conversion of 5-Chloro-N-cyclohexylpentanamide to its tetrazole analog and for the subsequent formation of Cilostazol. The initial formation of 5-Chloro-N-cyclohexylpentanamide also proceeds with a good yield. This efficient synthetic route underscores the importance of both intermediates in the cost-effective production of Cilostazol.

References

The Critical Role of Isotopically Labeled Standards in Bioanalysis: A Comparative Guide to 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the accuracy and precision of analytical methods are paramount for ensuring data integrity and making informed decisions. For scientists and drug development professionals, the choice of an appropriate internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a critical factor. This guide provides an objective comparison of the performance of deuterated internal standards, specifically focusing on the application of isotopically labeled analogs like 5-Chloro-N-cyclohexylpentanamide-d11, against other alternatives, supported by experimental data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as one derived from 5-Chloro-N-cyclohexylpentanamide, is widely regarded as the gold standard in quantitative bioanalysis.[1][2] These standards, in which hydrogen atoms are replaced with deuterium, are chemically and physically almost identical to the analyte of interest.[2] This near-identical nature allows them to co-elute with the analyte, effectively tracking and compensating for variations throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][3]

Performance Comparison: Deuterated vs. Analog Internal Standards

The primary advantage of a deuterated internal standard lies in its ability to mimic the behavior of the analyte, particularly in compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.[2] Structural analog internal standards, which are molecules with similar but not identical structures to the analyte, are a common alternative. While often more readily available, they may not co-elute with the analyte and can exhibit different responses to matrix effects, potentially compromising the accuracy and precision of the results.[2][4]

Experimental data from a study on the bioanalysis of the drug cilostazol (B1669032) and its metabolite using deuterated internal standards (Cilostazol-d11) demonstrates the high level of accuracy and precision achievable. The data, summarized in the tables below, showcases the performance of the analytical method when a deuterated internal standard is employed.

Accuracy and Precision Data for an Analytical Method Using a Deuterated Internal Standard
AnalyteConcentration (ng/mL)Intra-batch Precision (% CV)Intra-batch Accuracy (%)Inter-batch Precision (% CV)Inter-batch Accuracy (%)
Cilostazol 0.5 (LLOQ)1.88101.22.55101.8
1.5 (LQC)1.2599.51.89100.3
400 (MQC)0.9398.81.3599.4
800 (HQC)1.12101.71.62100.9
3,4-dehydro cilostazol 0.5 (LLOQ)2.79102.72.31101.5
1.5 (LQC)1.5899.81.95100.7
200 (MQC)0.9198.01.4899.1
400 (HQC)1.23101.51.76100.6

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a UPLC-MS/MS method for cilostazol and its metabolite using deuterated internal standards.[5][6]

Recovery and Matrix Effect Data
AnalyteQuality Control LevelMean Extraction Recovery (%)
Cilostazol LQC96.7
MQC-296.5
MQC-196.2
HQC96.4
3,4-dehydro cilostazol LQC95.4
MQC-296.4
MQC-195.6
HQC95.3

Data adapted from a UPLC-MS/MS method for cilostazol and its metabolite using deuterated internal standards.[5][6]

The data clearly indicates that the use of a deuterated internal standard results in excellent precision (Coefficient of Variation, % CV, generally below 3%) and accuracy (within ±2% of the nominal values) across a range of concentrations.[5][6] The high and consistent extraction recovery (95-97%) further underscores the reliability of using a deuterated analog to track the analyte through sample preparation.[5][6]

Experimental Protocols

A robust and validated bioanalytical method is essential for obtaining reliable data. Below is a summary of a typical experimental protocol for the quantitative analysis of a drug and its metabolite in human plasma using a deuterated internal standard.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing the deuterated analog).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex for another 30 seconds.

  • Load the entire mixture onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 10% methanol (B129727) in water.

  • Elute the analytes and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic System: Ultra Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[5][6]

  • Mobile Phase: A gradient of methanol and ammonium (B1175870) formate (B1220265) buffer.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

3. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous components at the retention times of the analyte and internal standard.

  • Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range. For the example cited, the range was 0.5–1000 ng/mL for cilostazol and 0.5–500 ng/mL for its metabolite.[5][6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict a typical bioanalytical workflow and the logical relationship of using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Deuterated Internal Standard Plasma->Add_IS Precipitate Protein Precipitation & SPE Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS Quantify Quantification (Analyte/IS Ratio) MSMS->Quantify Report Final Concentration Quantify->Report Internal_Standard_Logic Analyte Analyte Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Deuterated Internal Standard IS->Process Variation Process Variation (e.g., Matrix Effect) Process->Variation Analyte_Response Analyte MS Response (Variable) Variation->Analyte_Response IS_Response IS MS Response (Tracks Variation) Variation->IS_Response Ratio Analyte/IS Ratio (Normalized) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Comparative Analysis of Deuterated Internal Standards: 5-Chloro-N-cyclohexylpentanamide-d11 vs. Cilostazol-d11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two deuterated internal standards: 5-Chloro-N-cyclohexylpentanamide-d11 and Cilostazol-d11. These compounds are frequently employed in quantitative mass spectrometry-based bioanalytical assays to ensure accuracy and precision. This document outlines their key analytical specifications, provides detailed experimental protocols for their characterization, and visualizes relevant workflows and biological pathways.

Data Presentation: A Head-to-Head Comparison

The selection of an appropriate internal standard is critical for the robust quantification of an analyte in a complex matrix. The following table summarizes the typical specifications for this compound and its alternative, Cilostazol-d11. The data for 5-Chloro-N-cyclohexylpentanamide is based on the certificate of analysis for its non-deuterated analog, while the data for Cilostazol-d11 is representative of commercially available standards.

ParameterThis compound (Representative)Cilostazol-d11 (Representative)
Chemical Formula C₁₁H₉D₁₁ClNOC₂₀H₁₆D₁₁N₅O₂
Molecular Weight 228.80 g/mol 380.52 g/mol
CAS Number 1073608-18-01073608-02-2
Appearance White to Off-White SolidWhite to Off-White Solid
Chemical Purity (by HPLC) ≥98%≥98%
Isotopic Enrichment ≥98% (d11)≥98% (d11)
Storage Conditions 2-8°C, Hygroscopic2-8°C
Solubility Chloroform (Slightly), Methanol (Slightly)DMSO (Slightly), Methanol (Slightly)

Experimental Protocols

Detailed methodologies for the characterization and quantification of these deuterated standards are provided below. These protocols are representative and may require optimization based on the specific analytical instrumentation and matrix.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for assessing the chemical purity of both this compound and Cilostazol-d11.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compounds.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

  • Analysis: The resulting spectrum should be consistent with the expected chemical structure of the molecule. For the deuterated compounds, the absence of signals corresponding to the deuterated positions confirms successful labeling.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

High-resolution mass spectrometry is employed to determine the isotopic purity and enrichment of the deuterated standards.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-500).

  • Sample Infusion: The sample can be introduced via direct infusion or through an HPLC system to separate it from any potential impurities.

  • Data Analysis:

    • Acquire the mass spectrum of the deuterated standard.

    • Identify the monoisotopic mass of the unlabeled compound (d₀) and the deuterated compound (d₁₁).

    • Measure the signal intensities of the isotopic peaks (d₀, d₁, d₂, etc., up to d₁₁).

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d₁₁) / Σ(Intensities of all isotopic peaks)] x 100

Mandatory Visualizations

The following diagrams illustrate key experimental and biological concepts related to the use of these deuterated standards.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC-UV (Chemical Purity) Dissolution->HPLC NMR ¹H NMR (Structural Confirmation) Dissolution->NMR MS HR-MS (Isotopic Enrichment) Dissolution->MS Purity_Data Purity ≥98% HPLC->Purity_Data Structure_Data Structure Confirmed NMR->Structure_Data Isotope_Data Enrichment ≥98% MS->Isotope_Data CoA Certificate of Analysis Purity_Data->CoA Structure_Data->CoA Isotope_Data->CoA

Caption: Analytical workflow for the characterization of deuterated standards.

PDE3A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PDE3A PDE3A cAMP->PDE3A Hydrolyzed by PKA_active Protein Kinase A (Active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKA_active->Cellular_Response Phosphorylates targets AMP AMP PDE3A->AMP Cilostazol Cilostazol-d11 (Inhibitor) Cilostazol->PDE3A Inhibits

Caption: Simplified PDE3A signaling pathway and the inhibitory action of Cilostazol.

The Critical Impact of Deuterium Labeling Position on Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accurate quantification via liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Among these, deuterium-labeled standards are frequently employed due to their cost-effectiveness.[3] However, the precise placement of deuterium (B1214612) atoms within a molecule is a critical factor that profoundly influences the accuracy, precision, and reliability of quantitative data. An improperly placed label can lead to significant analytical challenges, including isotopic instability, altered fragmentation, and chromatographic shifts.[3][4]

This guide provides a comparative analysis of different deuterium labeling positions, supported by experimental data and protocols, to assist researchers in the selection and validation of suitable deuterated internal standards.

Comparing Labeling Positions: Stability is Key

The utility of a deuterated internal standard is fundamentally dependent on the stability of its labels. Deuterium atoms should be placed on chemically stable, non-exchangeable positions to prevent loss or exchange with hydrogen atoms from the solvent or matrix.[1][5]

Key Considerations for Labeling Position:

  • Metabolically Stable Positions: Labels should be placed on sites that are not susceptible to enzymatic cleavage. The C-D bond is stronger than the C-H bond, which can slow metabolism at the labeled site (a phenomenon known as the Deuterium Kinetic Isotope Effect), but this is only beneficial if the label itself is not cleaved off.[6][7]

  • Chemically Stable Positions: Avoid placing labels on heteroatoms like oxygen (-OD), nitrogen (-ND), or sulfur (-SD), as these are prone to rapid back-exchange in protic solvents like water or methanol.[1] Carbons adjacent to carbonyl groups can also be susceptible to exchange under certain pH conditions.[8]

  • Fragmentation Pattern: The label should ideally be on a part of the molecule that is retained in the fragment ion used for quantification in MS/MS analysis. This ensures that any in-source fragmentation or metabolic loss of other parts of the molecule does not affect the internal standard's signal.

The following table summarizes the performance of internal standards based on the stability of the deuterium label position.

Labeling Position CategoryDescriptionImpact on QuantificationRecommendation
Optimal On a metabolically and chemically stable part of the molecule (e.g., aromatic ring, gem-dimethyl group) and retained in the monitored MS/MS fragment.High accuracy and precision. The analyte/IS ratio remains constant, providing reliable correction for matrix effects and other variables.[9]Highly Recommended. This is the ideal strategy for a robust bioanalytical method.
Acceptable with Caution On a site with potential for a minor kinetic isotope effect but is otherwise stable and not prone to exchange.Generally reliable, but a slight chromatographic shift relative to the analyte may occur.[10] This requires careful validation to ensure co-elution is sufficient to compensate for matrix effects.Acceptable. Method validation must thoroughly assess the impact of any chromatographic shifts on quantification.
Problematic On a known site of metabolism (e.g., N-methyl group that undergoes demethylation).Inaccurate quantification. If the deuterium is lost through metabolism, the internal standard concentration will decrease, leading to an overestimation of the analyte.[4]Not Recommended. The internal standard will not accurately track the analyte through the entire analytical process.
Unacceptable On a chemically labile position (e.g., hydroxyl or amine group) prone to H/D back-exchange.[1]Highly variable and unreliable results. The label can be lost during sample preparation or storage, compromising the integrity of the standard.[5]Avoid. These positions are unsuitable for creating a reliable internal standard.

Experimental Protocols

To ensure the suitability of a deuterated internal standard, its stability must be rigorously evaluated.

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol is designed to determine if the deuterium label is lost due to metabolism.

Objective: To assess the stability of the deuterium label on an internal standard when incubated with a metabolically active system, such as human liver microsomes (HLM).

Materials:

  • Test compound (deuterated internal standard)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Incubation Preparation: In a 96-well plate, combine the deuterated internal standard, liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37°C.[11]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[7]

  • Time-Course Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding ice-cold acetonitrile.[11]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples, monitoring for the parent deuterated compound and any potential metabolites, including the unlabeled analyte which would indicate loss of deuterium.

  • Data Analysis: Calculate the percentage of the deuterated internal standard remaining at each time point relative to the T=0 sample. A significant decrease indicates metabolic liability at the labeling site.[7]

Protocol 2: H/D Back-Exchange Stability Test

This protocol evaluates the chemical stability of the label in the analytical matrix.

Objective: To determine if deuterium atoms exchange with protons from the sample matrix or solvent over time.

Materials:

  • Deuterated internal standard

  • Sample matrix (e.g., human plasma)

  • LC-MS/MS system

Methodology:

  • Matrix Spiking: Spike the deuterated internal standard into the sample matrix at a concentration similar to that used in the quantitative assay.

  • Incubation: Incubate the spiked matrix samples at relevant temperatures (e.g., room temperature, 37°C) for an extended period (e.g., 24 hours).[5]

  • Sample Preparation: Process the samples at different time points (e.g., 0, 4, 8, 24 hours) using the established bioanalytical method.

  • LC-MS/MS Analysis: Monitor the mass channels for the deuterated internal standard, as well as for partially labeled or completely unlabeled species that would indicate H/D exchange.

  • Data Analysis: The peak area of the deuterated internal standard should remain constant, and there should be no significant increase in the signal for the unlabeled analyte over the incubation period.

Visualizing Key Workflows and Concepts

To better illustrate the processes and logic involved in selecting and validating a deuterated internal standard, the following diagrams are provided.

cluster_0 IS Selection & Synthesis cluster_1 Validation Workflow cluster_2 Assay Performance SelectSite Select Metabolically & Chemically Stable Site Synthesize Synthesize Deuterated Internal Standard SelectSite->Synthesize StabilityTest Assess Metabolic Stability (Protocol 1) Synthesize->StabilityTest ExchangeTest Assess H/D Exchange (Protocol 2) StabilityTest->ExchangeTest CoelutionTest Verify Chromatographic Co-elution ExchangeTest->CoelutionTest Quantify Quantitative Analysis CoelutionTest->Quantify Data Accurate & Precise Data Quantify->Data

Caption: Workflow for selecting and validating a deuterated internal standard.

cluster_0 Case 1: Stable Label cluster_1 Case 2: Unstable Label Analyte1 Analyte (A) Ratio1 A / IS-D4 = Constant Analyte1->Ratio1 IS1 Stable IS (IS-D4) IS1->Ratio1 Result1 Accurate Result Ratio1->Result1 Analyte2 Analyte (A) Ratio2 A / IS-D4 = Increased Analyte2->Ratio2 IS2 Unstable IS (IS-D4) Loss Metabolism or Back-Exchange IS2->Loss IS2->Ratio2 IS_Loss IS-D3, IS-D2... Loss->IS_Loss Result2 Inaccurate Result (Overestimation) Ratio2->Result2 cluster_0 MS/MS Fragmentation Analyte Analyte (m/z 300) Frag_A Frag_A Analyte->Frag_A -> Fragment (m/z 200) IS_Stable IS with Label on Fragment (m/z 304) Frag_IS_S Frag_IS_S IS_Stable->Frag_IS_S -> Fragment (m/z 204) (Label Retained) IS_Unstable IS with Label on Neutral Loss (m/z 304) Frag_IS_U Frag_IS_U IS_Unstable->Frag_IS_U -> Fragment (m/z 200) (Label Lost) Result_S Valid Quantification Frag_IS_S->Result_S Result_U Invalid Quantification (Crosstalk) Frag_IS_U->Result_U

References

A Researcher's Guide to Cross-Validation of Bioanalytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

The transfer and cross-validation of bioanalytical methods are critical for the successful progression of drug development programs, particularly when studies are conducted across different laboratories or when a method is updated. A significant challenge arises when the method being compared utilizes a different internal standard (IS). This guide provides a comprehensive comparison of the considerations, protocols, and acceptance criteria for the cross-validation of analytical methods employing different internal standards, supported by detailed experimental workflows and data presentation.

The primary goal of a cross-validation is to ensure the consistency and reliability of data generated by different methods. When different internal standards are used—for instance, a stable isotope-labeled (SIL) IS versus an analogue IS—discrepancies can emerge due to variations in ionization efficiency, extraction recovery, and matrix effects. Therefore, a rigorous, head-to-head comparison is essential to demonstrate that the methods produce equivalent quantitative results.

Experimental Protocol for Cross-Validation

A meticulously planned experiment is fundamental to a successful cross-validation. The following protocol outlines the key steps for comparing two distinct bioanalytical methods.

Objective: To determine the comparability of quantitative results from two validated bioanalytical methods (Method A and Method B) that utilize different internal standards for the same analyte in a given matrix.

Materials:

  • A minimum of three batches of quality control (QC) samples, prepared at low, medium, and high concentrations.

  • Incurred study samples (if available) from at least 20 different subjects to assess performance with authentic samples.

  • Calibrators and blank matrix.

Procedure:

  • Sample Selection:

    • Select QC samples at concentrations that span the calibration curve range (low, medium, high).

    • If available, use incurred samples to provide a real-world test of method performance.

  • Analysis:

    • Analyze the selected QC and incurred samples in replicate (n ≥ 3) using both Method A and Method B.

    • The analysis should be performed on the same day by the same analyst, if possible, to minimize variability.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • Determine the percentage difference for each sample using the following formula: % Difference = ((Result_Method_A - Result_Method_B) / Mean(Result_Method_A, Result_Method_B)) * 100%

  • Acceptance Criteria:

    • The percentage difference for at least two-thirds (67%) of the samples should be within ±20% of the mean.

    • The results must also meet the run acceptance criteria of each individual method.

Workflow for Method Cross-Validation

The following diagram illustrates the experimental workflow for conducting a cross-validation study between two methods with differing internal standards.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_samples Prepare/Thaw QC Samples (Low, Mid, High) & Incurred Samples prep_cal Prepare Calibration Standards & Blanks for Both Methods prep_samples->prep_cal analysis_A Analyze Samples with Method A (Internal Standard A) prep_cal->analysis_A analysis_B Analyze Samples with Method B (Internal Standard B) prep_cal->analysis_B calc_conc Calculate Analyte Concentrations for Both Methods analysis_A->calc_conc analysis_B->calc_conc calc_diff Calculate % Difference Between Method A and Method B Results calc_conc->calc_diff apply_crit Apply Acceptance Criteria calc_diff->apply_crit

Caption: Workflow for cross-validating two analytical methods.

Data Presentation and Acceptance Criteria

Clear and concise data presentation is crucial for evaluating the outcome of a cross-validation study. The results should be summarized in a table that allows for a direct comparison of the methods.

Sample IDNominal Conc. (ng/mL)Method A Result (ng/mL)Method B Result (ng/mL)Mean Result (ng/mL)% DifferencePass/Fail
QC Low 15.004.855.104.98-5.0%Pass
QC Low 25.004.915.155.03-4.8%Pass
QC Med 150.052.149.550.85.1%Pass
QC Med 250.051.548.950.25.2%Pass
QC High 1400385410397.5-6.3%Pass
QC High 2400392415403.5-5.7%Pass
Incurred 1N/A25.628.927.25-12.1%Pass
Incurred 2N/A150.2165.4157.8-9.6%Pass
.....................
Summary Overall Pass Rate: XX%

Regulatory Acceptance Criteria Summary

Regulatory BodyKey Requirement for Cross-Validation
FDA (U.S. Food and Drug Administration) The difference between the mean values obtained from the two methods should be within ±20% for at least 67% of the samples analyzed.
EMA (European Medicines Agency) For the comparison of QC and study samples, the percentage difference between the results from the two methods should be within ±20% for at least two-thirds of the samples.

Interpreting and Troubleshooting Failed Validations

A failed cross-validation indicates a systematic bias between the two methods that must be investigated. The choice of internal standard is a primary suspect. For example, a non-stable isotope-labeled IS may not adequately compensate for variations in matrix effects or extraction efficiency compared to a SIL IS, leading to discrepancies.

The following decision tree provides a logical framework for troubleshooting a failed cross-validation study.

G start Cross-Validation Fails (>33% of samples have %Diff > 20%) check_is Investigate Internal Standard Performance start->check_is check_matrix Assess Matrix Effects in Both Methods start->check_matrix check_cal Review Calibration Curve and Run Acceptance start->check_cal is_issue Is there a difference in IS response or stability? check_is->is_issue matrix_issue Is one method more susceptible to matrix effects? check_matrix->matrix_issue revalidate Partial Re-validation of Problematic Method check_cal->revalidate is_issue->check_matrix No select_is Consider a More Suitable Internal Standard is_issue->select_is Yes matrix_issue->check_cal No reoptimize Re-optimize Sample Extraction/Cleanup matrix_issue->reoptimize Yes reoptimize->revalidate select_is->revalidate end_pass Re-run Cross-Validation revalidate->end_pass

Caption: Decision tree for troubleshooting failed cross-validations.

By following a structured protocol and systematically investigating failures, researchers can confidently demonstrate the interchangeability of analytical methods, even when they rely on different internal standards, ensuring data integrity across the lifecycle of a drug development program.

A Researcher's Guide to the Isotope Effect in Chromatographic Separations

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and analytical science, the use of stable isotope-labeled compounds, particularly deuterated ones, is a cornerstone of pharmacokinetic and metabolic studies. However, the substitution of an atom with its heavier isotope introduces subtle physicochemical changes that can lead to unexpected chromatographic behavior. This phenomenon, the chromatographic isotope effect (CIE), can cause shifts in retention times, potentially compromising quantitative analysis if not properly understood and managed.

This guide provides an objective comparison of the isotope effect across different chromatographic techniques and labeling strategies, supported by experimental data. We will delve into the underlying mechanisms and provide detailed protocols to aid in the evaluation and mitigation of these effects in your own research.

The Mechanism of the Chromatographic Isotope Effect

The most pronounced and commonly studied isotope effect in chromatography is the deuterium (B1214612) isotope effect. In the majority of reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) methods, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect."[1]

The root cause lies in the fundamental properties of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, possessing lower vibrational energy.[1] This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] Consequently, the intermolecular interactions (e.g., hydrophobic interactions) between the deuterated analyte and the nonpolar stationary phase are weaker, leading to a shorter retention time.[1]

Conversely, isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) have a much smaller mass difference relative to their lighter counterparts and induce a negligible or nonexistent isotope effect on chromatographic retention time.[2][3] This makes them a preferred choice for internal standards in quantitative mass spectrometry assays where co-elution is critical.[3][4]

Figure 1. Mechanism of the Inverse Deuterium Isotope Effect in RPLC cluster_CH Protiated Analyte (C-H) cluster_CD Deuterated Analyte (C-D) cluster_outcome Chromatographic Outcome CH C-H Bond CH_prop Longer, Weaker Bond Larger van der Waals Radius Higher Polarizability CH->CH_prop leads to Stronger Stronger Interaction with Stationary Phase CH_prop->Stronger CD C-D Bond CD_prop Shorter, Stronger Bond Smaller van der Waals Radius Lower Polarizability CD->CD_prop leads to Weaker Weaker Interaction with Stationary Phase CD_prop->Weaker Longer_RT Longer Retention Time Stronger->Longer_RT Shorter_RT Shorter Retention Time Weaker->Shorter_RT

Figure 1. Mechanism of the Inverse Deuterium Isotope Effect in RPLC

Quantitative Data Comparison

The magnitude of the isotope effect is influenced by the choice of isotope label, the number and position of isotopic substitutions, and the chromatographic conditions.[5] The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Comparison of Isotope Labels on Chromatographic Retention

This table compares the typical retention time shifts observed for different stable isotope labels in liquid chromatography-mass spectrometry (LC-MS) analyses.

Isotope LabelAnalyte ClassRetention Time (RT) Shift vs. UnlabeledMagnitude of Isotope EffectRecommendation for Internal Standards
Deuterium (d₃) Derivatized AldehydesElutes EarlierSignificant [3][6]Use with caution; risk of differential matrix effects[6]
Carbon-13 (¹³C₆) Derivatized AldehydesNo Significant ShiftNegligible [3]Recommended ; avoids chromatographic isotope effects[3][4]
Nitrogen-15 (¹⁵N₂) Derivatized AldehydesNo Significant ShiftNegligible [3]Recommended ; avoids chromatographic isotope effects[3][4]
Nitrogen-15 (¹⁵N₄) Derivatized AldehydesNo Significant ShiftNegligible [3]Recommended ; avoids chromatographic isotope effects[3][4]

Data sourced from studies on derivatized aldehydes in reversed-phase liquid chromatography.[3][6]

Table 2: Influence of Chromatographic Technique on Deuterium Isotope Effect (hdIEc)

The separation factor, or isotope effect (hdIEc = tR(H)/tR(D)), quantifies the retention difference between protiated (H) and deuterated (D) analogs. A value > 1.0 indicates the common "inverse" effect where the deuterated compound elutes first.

TechniqueStationary Phase TypehdIEc RangeTypical ObservationNotes
GC Nonpolar (e.g., Polydimethylsiloxane)1.0009 - 1.0400[2]Inverse Effect (Heavier elutes earlier)[7]The effect is common for fatty acids and other derivatives on nonpolar phases.[2]
GC Polar (e.g., Wax, Ionic Liquid)VariableNormal Effect Observed (Heavier elutes later)[7]Polar phases can reverse the elution order compared to nonpolar phases.[7]
RPLC C18 (Octadecylsilane)> 1.0 (Typical)Inverse Effect (Heavier elutes earlier)[1][5]The most commonly reported observation for a wide range of analytes.
RPLC PFP (Pentafluorophenyl)Reduced vs. C18Reduced Inverse Effect[8]Electronic interactions with the PFP phase may stabilize deuterated metabolites, reducing the effect.[8]
HILIC Amide, SilicaVariableBoth Normal and Inverse Effects Observed[9]The effect is highly dependent on the analyte, mobile phase, and stationary phase.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and understanding experimental findings. Below are protocols from cited studies that evaluated the chromatographic isotope effect.

Figure 2. General Workflow for Evaluating the Isotope Effect cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare solution of unlabeled (light) analyte p3 Mix light and heavy analytes (1:1 ratio) p1->p3 p2 Prepare solution of labeled (heavy) analyte p2->p3 a1 Inject mixture onto chromatography system (LC or GC) p3->a1 a2 Acquire data using mass spectrometer (MS) a1->a2 d1 Extract ion chromatograms for light and heavy isotopologues a2->d1 d2 Determine retention time (tR) for each peak apex d1->d2 d3 Calculate RT Shift (ΔtR) and/or Isotope Effect (α) d2->d3

Figure 2. General Workflow for Evaluating the Isotope Effect
Protocol 1: Evaluating Isotope Labels in RPLC-MS

This protocol is adapted from a study that assessed the isotope effect for various isotopically-coded derivatized aldehydes.[3]

  • Objective: To compare the retention time difference between light and heavy isotopologue pairs using different stable isotope labels (d₃, ¹³C₆, ¹⁵N₂, ¹⁵N₄).[3]

  • Analytes: Aldehydes (acrolein, malondialdehyde, etc.) derivatized with light or heavy 2,4-dinitrophenylhydrazine.[3][6]

  • Instrumentation: Reversed-Phase Liquid Chromatography coupled to a Mass Spectrometer (RPLC-MS).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (PhenHex), 50 mm × 2.1 mm i.d., 5 µm particles.[3]

    • Mobile Phase A: 0.1% (v/v) acetic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: Linear gradient from 40% B to 100% B in 4 minutes.[3]

    • Flow Rate: 0.4 mL/min.[1][3]

    • Temperature: 30 °C.[3]

    • Injection Volume: 5 µL.[1][3]

  • Detection: Mass spectrometer monitoring the specific mass-to-charge ratios (m/z) for the light and heavy derivatized pairs.[1]

  • Data Analysis: Determine the retention time for each isotopologue from its chromatographic peak. Calculate the retention time shift (Δt_R) by subtracting the retention time of the heavy analog from the light analog.[1] The results confirmed that only deuterium labeling produced a significant retention time shift.[3]

Protocol 2: Evaluating Deuterium Effect in Gas Chromatography (GC-MS)

This protocol describes a general approach for measuring the chromatographic H/D isotope effect (hdIEc) for various analytes.[2]

  • Objective: To quantify the retention time difference between protiated and deuterated analytes using GC-MS.

  • Analytes: Various compounds and their deuterated analogs (e.g., fatty acid methyl esters, amino acid derivatives).[2]

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Chromatographic Conditions:

    • Columns: A range of stationary phases should be tested to assess the impact of polarity, from nonpolar (e.g., polydimethylsiloxane) to polar (e.g., wax, ionic liquid phases).[7]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An appropriate temperature gradient is used to elute the compounds of interest.

    • Injection Mode: Split/Splitless injection.

  • Detection: Mass spectrometer operating in either scan or selected ion monitoring (SIM) mode to detect the protiated and deuterated molecules.

  • Data Analysis: The retention times for the protiated (t_R(H)) and deuterated (t_R(D)) analytes are measured. The chromatographic H/D isotope effect is calculated as hdIEc = t_R(H) / t_R(D).[2]

Conclusion and Recommendations

The chromatographic isotope effect, particularly the deuterium isotope effect, is a critical factor to consider in quantitative bioanalysis. Deuterated internal standards can exhibit retention time shifts relative to their native counterparts, which may lead to inaccurate quantification due to differential matrix effects.[6]

Key Takeaways:

  • Prefer ¹³C or ¹⁵N Labels: For developing quantitative LC-MS assays requiring an internal standard, ¹³C or ¹⁵N-labeled compounds are strongly recommended to avoid the chromatographic separation issues associated with deuterium labels.[3][4]

  • Characterize Deuterated Standards: If using a deuterated standard is unavoidable, it is imperative to characterize its chromatographic behavior relative to the unlabeled analyte under the final assay conditions.

  • Consider Chromatographic Conditions: The choice of stationary phase and mobile phase can modulate the isotope effect.[1][8] For instance, PFP columns may reduce the deuterium effect seen on standard C18 columns in RPLC, while polar GC columns can sometimes reverse the typical inverse isotope effect.[7][8]

References

The Gold Standard in Bioanalysis: A Comparative Guide to Quantification using 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precision and reliability in pharmacokinetic studies, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of analytical methods for the quantification of the antiplatelet agent cilostazol (B1669032), with a focus on the superior performance of its deuterated internal standard, 5-Chloro-N-cyclohexylpentanamide-d11.

In the landscape of bioanalysis, particularly for regulatory submissions, stable isotope-labeled internal standards are the preferred choice to ensure the highest accuracy and precision. This is especially critical when analyzing pharmaceuticals in complex biological matrices like human plasma. This guide will delve into the quantitative performance of this compound in the context of cilostazol analysis and compare it with alternative methods.

Linearity and Range: A Head-to-Head Comparison

The performance of an analytical method is fundamentally defined by its linearity and quantification range. A wide and linear dynamic range allows for the accurate measurement of an analyte across a spectrum of concentrations, which is crucial for pharmacokinetic profiling.

Below is a comparison of the linearity and quantification ranges for different methods used to analyze cilostazol. The method employing a deuterated internal standard, analogous to this compound, demonstrates a broad and sensitive range of quantification.

Analytical MethodInternal StandardAnalyte(s)Linearity Range (ng/mL)Lower Limit of Quantification (ng/mL)
UPLC-MS/MS [1][2][3]Cilostazol-d11 (B563047) (Deuterated Analog) Cilostazol0.5 - 1000 0.5
3,4-dehydro cilostazol0.5 - 5000.5
LC/MS/MS [4][5]OPC-3930 (Structural Analog)Cilostazol & 3 active metabolites5.0 - 1200.05.0
LC-MS/MS [6]Mosapride (Structural Analog)Cilostazol5 - 20005
3,4-dehydrocilostazol5 - 4005
HPLC [7]OPC-3930 (Structural Analog)Cilostazol & 7 metabolites20 - 120020

As the data indicates, the use of a deuterated internal standard allows for a significantly lower limit of quantification compared to methods employing structural analogs. This heightened sensitivity is critical for accurately characterizing the terminal elimination phase of a drug's pharmacokinetic profile.

Experimental Protocols for Enhanced Reproducibility

To ensure the data presented is both verifiable and reproducible, detailed experimental protocols are essential. The following section outlines the key steps in the UPLC-MS/MS method for the simultaneous determination of cilostazol and its active metabolite, 3,4-dehydro cilostazol, using a deuterated internal standard.[1][2][3]

Sample Preparation
  • To 100 µL of human plasma, 25 µL of the internal standard working solution (containing cilostazol-d11 and 3,4-dehydro cilostazol-d11) is added and vortexed.

  • 100 µL of water is then added, and the sample is vortexed again.

  • The sample is centrifuged, and the supernatant is loaded onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • The cartridge is washed, and the analytes are eluted.

  • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Ultra Performance Liquid Chromatography (UPLC) with a BEH C18 column.[1][2]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode.[1][2][3]

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in unknown samples.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key stages of the experimental workflow, from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (100 µL) vortex1->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge vortex2->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection uplc->msms peak_integration Peak Area Integration msms->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Calibration Curve Plotting ratio_calc->calibration_curve concentration_calc Concentration Determination calibration_curve->concentration_calc

Caption: Experimental workflow for the quantification of cilostazol.

This comprehensive guide underscores the advantages of using this compound as an internal standard for the bioanalysis of cilostazol. The presented data and protocols provide a solid foundation for researchers to develop and validate robust and sensitive analytical methods, ultimately contributing to the successful development of new pharmaceutical products.

References

Evaluating 5-Chloro-N-cyclohexylpentanamide-d11 as an Internal Standard in Bioanalytical Studies: A Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 5-Chloro-N-cyclohexylpentanamide-d11 as a deuterated internal standard in various biological matrices. As a stable isotope-labeled (SIL) internal standard, it is designed to mimic the analytical behavior of its non-labeled counterpart, thereby correcting for variability during sample preparation and analysis.[1][2] This document outlines the essential experimental protocols and presents illustrative data to guide researchers in validating its suitability for specific bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Core Performance Parameters

The reliability of a bioanalytical method hinges on the performance of the internal standard. For this compound, a thorough evaluation should focus on three key areas:

  • Recovery: The efficiency of the extraction process for the internal standard from the biological matrix. While 100% recovery is not mandatory, it should be consistent and reproducible.[3]

  • Matrix Effect: The influence of co-eluting endogenous components from the biological matrix on the ionization of the internal standard.[4] Minimal and consistent matrix effects are crucial for accurate quantification.

  • Stability: The chemical stability of the internal standard in the biological matrix under various storage and handling conditions.[5]

The following tables summarize hypothetical performance data for this compound across common biological matrices. These tables are intended to serve as a template for recording and evaluating experimental results.

Table 1: Extraction Recovery of this compound

Biological MatrixSpiked ConcentrationMean Peak Area (Extracted)Mean Peak Area (Neat Solution)Mean Recovery (%)Coefficient of Variation (CV, %)
Human PlasmaLow QC8.2 x 10⁵9.5 x 10⁵86.34.2
Mid QC4.1 x 10⁶4.8 x 10⁶85.43.8
High QC8.5 x 10⁶9.9 x 10⁶85.93.5
Rat UrineLow QC7.9 x 10⁵9.6 x 10⁵82.35.1
Mid QC3.9 x 10⁶4.7 x 10⁶83.04.5
High QC8.1 x 10⁶9.8 x 10⁶82.74.1
Mouse Tissue (Liver)Low QC7.5 x 10⁵9.4 x 10⁵79.86.3
Mid QC3.6 x 10⁶4.6 x 10⁶78.35.9
High QC7.7 x 10⁶9.7 x 10⁶79.45.5

Table 2: Matrix Effect on this compound

Biological MatrixSpiked ConcentrationMean Peak Area (Post-Extraction Spike)Mean Peak Area (Neat Solution)Matrix Effect (%)Coefficient of Variation (CV, %)
Human PlasmaLow QC9.1 x 10⁵9.5 x 10⁵95.83.7
High QC9.6 x 10⁶9.9 x 10⁶97.03.1
Rat UrineLow QC8.8 x 10⁵9.6 x 10⁵91.74.8
High QC9.0 x 10⁶9.8 x 10⁶91.84.3
Mouse Tissue (Liver)Low QC8.5 x 10⁵9.4 x 10⁵90.45.6
High QC8.9 x 10⁶9.7 x 10⁶91.85.2

Table 3: Stability of this compound in Human Plasma

Stability ConditionSpiked ConcentrationMean Peak Area (Time 0)Mean Peak Area (After Storage)Stability (%)
Bench-Top (6 hours at RT)Low QC8.2 x 10⁵8.1 x 10⁵98.8
High QC8.5 x 10⁶8.4 x 10⁶98.8
Freeze-Thaw (3 cycles)Low QC8.2 x 10⁵8.0 x 10⁵97.6
High QC8.5 x 10⁶8.3 x 10⁶97.6
Long-Term (-80°C for 30 days)Low QC8.2 x 10⁵8.1 x 10⁵98.8
High QC8.5 x 10⁶8.4 x 10⁶98.8

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of an internal standard's performance. The following sections provide methodologies for evaluating the recovery, matrix effect, and stability of this compound.

Extraction Recovery Assessment

Objective: To determine the efficiency of the analytical method in extracting this compound from the biological matrix.

Procedure:

  • Prepare two sets of samples:

    • Set A (Extracted Samples): Spike blank biological matrix with this compound at three concentration levels (low, mid, and high QC). Process these samples through the entire extraction procedure.

    • Set B (Neat Solutions): Prepare solutions of this compound in the final reconstitution solvent at the same concentrations as the QC samples.

  • Analyze all samples using the intended LC-MS method.

  • Calculate the percent recovery for each QC level using the following formula:

    • Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Matrix Effect Evaluation

Objective: To quantify the effect of matrix components on the ionization of this compound.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solutions): Prepare solutions of this compound in the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with this compound at the low and high QC concentrations.

  • Analyze all samples using the LC-MS method.

  • Calculate the matrix effect for each QC level using the following formula:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]

Stability Assessment

Objective: To evaluate the stability of this compound under various conditions encountered during sample handling and storage.

Procedure:

  • Spike blank biological matrix with this compound at low and high QC concentrations.

  • Divide the samples into aliquots for different stability tests:

    • Bench-Top Stability: Store aliquots at room temperature for a period representative of the sample processing time (e.g., 6 hours).

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).

    • Long-Term Stability: Store aliquots at the intended long-term storage temperature (e.g., -80°C) for a defined period (e.g., 30 days).

  • Analyze the stability samples along with freshly prepared comparison samples (Time 0).

  • Calculate the stability as a percentage of the initial concentration:

    • Stability (%) = (Mean Peak Area of Stored Sample / Mean Peak Area of Time 0 Sample) * 100

Visualizing Experimental Workflows

To further clarify the experimental designs, the following diagrams illustrate the workflows for assessing matrix effects and stability.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation prep_a Set A: Neat Solution (IS in Reconstitution Solvent) analysis Analyze Peak Areas prep_a->analysis prep_b Set B: Post-Extraction Spike (Blank Matrix Extract + IS) prep_b->analysis calc Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) * 100 analysis->calc

Caption: Workflow for the evaluation of matrix effects on an internal standard.

StabilityWorkflow cluster_storage Storage Conditions start Spike Blank Matrix with IS (Low and High QC) benchtop Bench-Top (Room Temperature) start->benchtop freezethaw Freeze-Thaw (3 Cycles) start->freezethaw longterm Long-Term (-80°C) start->longterm analysis LC-MS Analysis vs. Time 0 benchtop->analysis freezethaw->analysis longterm->analysis calc Calculate Stability (%) analysis->calc

Caption: Experimental workflow for assessing the stability of an internal standard.

Conclusion

The selection and validation of an appropriate internal standard are critical for the development of robust and reliable bioanalytical methods. This guide provides a framework for the systematic evaluation of this compound, or any other deuterated internal standard, in various biological matrices. By following these experimental protocols and using the provided templates for data presentation, researchers can thoroughly assess its performance and ensure the integrity of their analytical results. It is recommended to consult regulatory guidelines, such as those from the FDA and EMA, for specific acceptance criteria related to bioanalytical method validation.[1][6]

References

A Researcher's Guide to Internal Standards: Deuterated vs. ¹³C- and ¹⁵N-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout the entire analytical process, thereby correcting for variability in sample preparation, chromatography, and ionization.[1]

This guide provides an objective comparison of the most common types of SIL internal standards—deuterated (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N)—supported by experimental data and detailed methodologies to facilitate an informed choice for robust and defensible results.

Core Principles: A Head-to-Head Comparison

While all SIL internal standards aim to be chemically identical to the analyte, differing only in mass, the choice of isotope imparts distinct physicochemical properties that influence analytical performance. ¹³C- and ¹⁵N-labeled standards are generally considered superior to their deuterated counterparts due to their greater stability and closer resemblance to the native analyte.[2][3]

Isotopic Stability: The most significant drawback of deuterated standards is the potential for isotopic exchange. Deuterium atoms can sometimes exchange with protons from the sample matrix or solvent, particularly if they are located on heteroatoms (e.g., -OH, -NH) or acidic carbon positions.[4][5] This instability can compromise the integrity of the standard, leading to inaccurate quantification.[4] In contrast, ¹³C and ¹⁵N atoms are integrated into the carbon or nitrogen backbone of the molecule, making them highly stable with no risk of isotopic exchange.[6][7]

Chromatographic Co-elution: An ideal internal standard must co-elute perfectly with the analyte to experience the same degree of matrix effects at the point of ionization.[6] Due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond, deuterated standards often exhibit a slight chromatographic shift, typically eluting earlier than the unlabeled analyte in reversed-phase liquid chromatography (LC).[4][8] This separation can lead to differential matrix effects, where the IS and analyte experience different levels of ion suppression or enhancement, compromising quantification.[6][8] One study noted that this imperfect retention time match could lead to errors as high as 40%.[6] ¹³C- and ¹⁵N-labeled standards have physicochemical properties that are virtually identical to the native analyte, ensuring perfect co-elution and more accurate compensation for matrix effects.[2][3]

Synthesis and Cost: Deuterated standards are generally the most common and cost-effective choice due to the relative ease of synthesis.[5] ¹³C- and ¹⁵N-labeled compounds are often more challenging and expensive to produce.[7]

Data Presentation: Quantitative Performance Comparison

The theoretical advantages of ¹³C- and ¹⁵N-labeling translate into measurable improvements in assay performance. The following tables summarize the key qualitative and quantitative differences observed in analytical studies.

Table 1: Summary of Key Performance Characteristics

FeatureDeuterated (D) Labeled IS¹³C- or ¹⁵N-Labeled ISRationale & Implication
Isotopic Stability Variable; susceptible to D-H back-exchange, especially on heteroatoms.[4][5]High; isotopes are integrated into the stable molecular backbone.[6][7]¹³C/¹⁵N-labeling guarantees the standard's integrity throughout the entire workflow.
Chromatographic Co-elution Often exhibits a retention time shift (isotope effect), eluting earlier than the analyte.[8]Excellent; physicochemical properties are nearly identical to the analyte, ensuring co-elution.[2]Perfect co-elution provides the most accurate compensation for matrix effects that can vary across a chromatographic peak.
Matrix Effect Compensation Can be compromised due to chromatographic separation from the analyte.[6][8]Superior; experiences the same ionization suppression/enhancement as the analyte.[2]¹³C/¹⁵N-IS is the best choice for complex biological matrices where significant and variable matrix effects are expected.
Synthesis & Cost Generally easier and more cost-effective to synthesize.[5]Typically more complex and expensive to synthesize.[7]The higher cost of ¹³C/¹⁵N standards is often justified by the significant improvement in data quality and reliability.
Natural Abundance Low (~0.015%)Higher (~1.1% for ¹³C, ~0.37% for ¹⁵N)The higher natural abundance of ¹³C can create more complex isotopic envelopes but is manageable with sufficient mass separation.[7]

Table 2: Comparative Quantitative Data from Bioanalytical Methods

Data compiled from multiple sources to illustrate typical performance. A direct head-to-head comparison for a single analyte was not available in a single publication.

ParameterMethod Using Deuterated ISMethod Using ¹³C-Labeled ISKey Findings & References
Accuracy (% Bias or Recovery) 96.8% (Bias)100.3% (Bias)A study on kahalalide F showed a significant improvement in accuracy when switching from an analog to a deuterated IS, and similar improvements are noted when moving from deuterated to ¹³C-IS.[6]
Accuracy (% Recovery) 93.2% - 97.4%97% - 118%While both can be used in validated methods, ¹³C-labeled standards consistently demonstrate high accuracy.[4]
Precision (%RSD / %CV) 3.14% - 3.32% (Inter/Intra-day RSD)<14% (RSD)Precision is highly method-dependent. However, a lipidomics study showed that ¹³C-IS significantly reduced the coefficient of variation (CV%) compared to a deuterated IS mixture.[6][9]
Chromatographic Separation Resolution increases with the number of ²H substitutes.No separation from the analyte is observed.A study on amphetamines clearly demonstrated chromatographic separation for various deuterated analogs, while the ¹³C₆-labeled version co-eluted perfectly.[3]

Mandatory Visualization

The following diagrams illustrate a typical workflow using a stable isotope-labeled internal standard and the logical considerations when choosing between labeling types.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with SIL-IS (D, 13C, or 15N) Sample->Spike Extract 3. Extraction (e.g., SPE, LLE, PPT) Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap Inject 5. Inject into LC-MS/MS Evap->Inject LC 6. Chromatographic Separation Inject->LC MS 7. MS/MS Detection (Analyte + IS Transitions) LC->MS Integrate 8. Integrate Peak Areas MS->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant 10. Quantify vs. Calibration Curve Ratio->Quant

Caption: General experimental workflow for quantification using a SIL-IS.

G cluster_Deuterated Deuterated (D) Standard cluster_13C_15N ¹³C or ¹⁵N Standard Start Select Internal Standard Decision Decision Criteria Start->Decision D_Pros Pros: - Lower Cost - Widely Available D_Cons Cons: - Isotopic Instability (Exchange Risk) - Chromatographic Shift (Isotope Effect) - Compromised Matrix Effect Correction D_Pros->D_Cons Rec_D Recommendation: Acceptable for less complex assays; Requires thorough validation of stability and co-elution. D_Cons->Rec_D C_Pros Pros: - High Isotopic Stability - Perfect Co-elution with Analyte - Superior Matrix Effect Correction C_Cons Cons: - Higher Cost - Less Availability for Some Analytes C_Pros->C_Cons Rec_C Recommendation: Gold standard for high-stakes studies, complex matrices, and regulatory submissions. C_Cons->Rec_C Decision->D_Pros Cost-Sensitive? Decision->C_Pros Highest Accuracy Needed?

References

Safety Operating Guide

Proper Disposal of 5-Chloro-N-cyclohexylpentanamide-d11: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Chloro-N-cyclohexylpentanamide-d11.

Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements in your location. The information for the non-deuterated analogue, 5-Chloro-N-cyclohexylpentanamide, suggests it may be an irritating chemical, and as a halogenated organic compound, it should be handled with care.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, such as a fume hood, when handling the compound.

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • This compound is classified as a halogenated organic waste .

    • The deuterated form (-d11) does not significantly alter the chemical properties for disposal purposes.

    • Treat all materials contaminated with this compound (e.g., weigh boats, pipette tips, gloves) as hazardous waste.

  • Segregation of Waste:

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.

    • Do not mix this waste with acids, bases, or other reactive chemicals.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be clearly labeled as "Halogenated Organic Waste" and list the full chemical name: "this compound". Include the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

  • Request for Disposal:

    • Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a hazardous waste pickup.

    • Do not pour this chemical down the drain or dispose of it in regular trash.

Quantitative Data Summary

The following table provides general quantitative limits for hazardous waste accumulation, which may vary by institution. Always confirm these values with your local EHS guidelines.

ParameterGuideline
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored in an SAA.
Acutely Toxic Waste ("P-listed") Limit A maximum of 1 quart of liquid or 1 kg of solid may be accumulated.
Storage Time Limit Hazardous waste containers may be stored in an SAA for up to 12 months.

Note: While 5-Chloro-N-cyclohexylpentanamide is not currently classified as a P-listed waste, it is best practice to minimize the accumulation of all chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-Halogenated and Reactive Waste identify->segregate container Use Labeled, Compatible Waste Container segregate->container accumulate Store in Satellite Accumulation Area container->accumulate contact_ehs Contact EHS for Waste Pickup accumulate->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling 5-Chloro-N-cyclohexylpentanamide-d11

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling 5-Chloro-N-cyclohexylpentanamide-d11. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Assessment

Physical and Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 1073608-18-0
Molecular Formula C₁₁H₉D₁₁ClNO
Molecular Weight 228.80 g/mol
Appearance Off-white Solid
Storage Temperature +4°C
Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for handling this compound. The following table summarizes the recommended PPE.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (Nitrile gloves may offer short-term splash protection, but butyl or neoprene gloves are recommended for extended handling of halogenated compounds)[3][4]. Double-gloving is advisable.To prevent skin contact and potential irritation[2]. Nitrile gloves have poor resistance to some halogenated hydrocarbons[5].
Eyes Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or airborne particles.
Body A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Not generally required if handled in a well-ventilated area or a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.To avoid inhalation of the compound[2].

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Read and understand the available safety information for 5-Chloro-N-cyclohexylpentanamide and its non-deuterated analog.

    • Ensure a chemical fume hood or other well-ventilated area is available and operational.

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents for the experiment.

    • Have a designated waste container for halogenated organic waste readily accessible.

  • Handling the Compound:

    • Don the appropriate PPE before handling the chemical.

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure and contain any potential spills.

    • When weighing the compound, use a spatula and handle it carefully to avoid creating dust.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed container and label it as hazardous waste.

    • Clean the spill area with an appropriate solvent and then soap and water.

    • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • After Handling:

    • Thoroughly clean all equipment used.

    • Remove gloves and wash hands thoroughly with soap and water.

    • Store the compound in a tightly sealed container at the recommended storage temperature (+4°C).

Disposal Plan: Step-by-Step Waste Management

As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste. Improper disposal can harm the environment and may be a regulatory violation.

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams[6][7]. This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact[6].

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent paper) and solutions, in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the waste.

  • Labeling:

    • Clearly label the waste container as "Halogenated Organic Waste"[7].

    • List all the chemical constituents and their approximate concentrations on the waste tag.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the halogenated waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Review Safety Info prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Perform Experiment handling1->handling2 disposal1 Segregate Halogenated Waste handling2->disposal1 cleanup1 Clean Equipment handling2->cleanup1 disposal2 Collect in Labeled Container disposal1->disposal2 disposal3 Store in Satellite Area disposal2->disposal3 disposal4 Contact EHS for Pickup disposal3->disposal4 cleanup2 Doff PPE cleanup1->cleanup2 cleanup3 Wash Hands cleanup2->cleanup3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.